Product packaging for Sulfadoxine-d4(Cat. No.:)

Sulfadoxine-d4

Cat. No.: B10829692
M. Wt: 314.36 g/mol
InChI Key: PJSFRIWCGOHTNF-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfadoxine-d4 is a useful research compound. Its molecular formula is C12H14N4O4S and its molecular weight is 314.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O4S B10829692 Sulfadoxine-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N4O4S

Molecular Weight

314.36 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D

InChI Key

PJSFRIWCGOHTNF-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=C(C(=NC=N2)OC)OC)[2H]

Canonical SMILES

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sulfadoxine-d4: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Sulfadoxine-d4. Designed for professionals in research and drug development, this document delves into the core physicochemical characteristics of this deuterated analogue of the sulfonamide antibiotic, Sulfadoxine. Detailed experimental protocols and a visualization of its parent compound's mechanism of action are included to support further investigation and application.

Core Chemical Properties and Structure

This compound is the deuterated form of Sulfadoxine, where four hydrogen atoms on the phenyl ring are replaced by deuterium. This isotopic labeling is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification of Sulfadoxine.

Chemical Structure

The chemical structure of this compound is illustrated below:

IUPAC Name: 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide-2,3,5,6-d4[1][2]

SMILES: COC1=C(N=CN=C1OC)NS(=O)(=O)C2=C([2H])C([2H])=C(N)C([2H])=C2[2H]

InChI Key: PJSFRIWCGOHTNF-LNFUJOGGSA-N[1]

Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₁₀D₄N₄O₄S[1][3][4][5]
Molecular Weight 314.36 g/mol [1][3]
Appearance Pale Yellow Solid[1]
Melting Point 187-190 °C[1]
Boiling Point 522.8 ± 60.0 °C at 760 mmHg[1]
Solubility Soluble in Acetone, DMSO, Methanol[1][6]
Purity ≥95% (HPLC), ≥95% atom D[1]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound, providing a foundation for its practical application in a laboratory setting.

Proposed Synthesis of this compound

Step 1: Deuteration of Aniline

This step focuses on the introduction of deuterium atoms onto the aniline ring, which serves as a key precursor.

  • Materials: Aniline, Deuterated Trifluoroacetic Acid (TFA-d), Deuterium Oxide (D₂O).

  • Procedure:

    • In a sealed reaction vessel, dissolve aniline in an excess of deuterated trifluoroacetic acid (TFA-d).

    • Add a catalytic amount of deuterium oxide (D₂O).

    • Heat the mixture at reflux for 16-24 hours. The progress of the hydrogen-deuterium exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

    • Upon completion, carefully neutralize the reaction mixture with a base such as sodium bicarbonate solution until the pH is neutral.

    • Extract the deuterated aniline with an organic solvent like diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain aniline-d5. The purity can be assessed by NMR and mass spectrometry.

Step 2: Synthesis of this compound from Deuterated Aniline

This part of the synthesis adapts a known procedure for producing Sulfadoxine, utilizing the deuterated aniline from the previous step.

  • Materials: Aniline-d5, Acetic Anhydride, Chlorosulfonic Acid, Thionyl Chloride, 4-amino-5,6-dimethoxypyrimidine, Pyridine.

  • Procedure:

    • Acetylation: React aniline-d5 with acetic anhydride to form acetanilide-d5. This protects the amino group in the subsequent step.

    • Chlorosulfonylation: Treat acetanilide-d5 with an excess of chlorosulfonic acid at a controlled low temperature (e.g., 0-5 °C) to introduce the sulfonyl chloride group, yielding 4-acetamidobenzenesulfonyl-d4 chloride.

    • Condensation: React the 4-acetamidobenzenesulfonyl-d4 chloride with 4-amino-5,6-dimethoxypyrimidine in the presence of a base like pyridine. This reaction couples the two main fragments of the molecule.

    • Hydrolysis: Remove the acetyl protecting group from the product of the previous step by acid or base hydrolysis to yield this compound.

    • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound. The structure and isotopic enrichment should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantification of this compound in Human Plasma by UHPLC-MS/MS

The following is a detailed protocol for the analysis of Sulfadoxine and its deuterated internal standard, this compound, in human plasma, adapted from a published method. This method is crucial for pharmacokinetic studies.

  • Materials and Reagents:

    • Sulfadoxine and this compound reference standards.

    • Acetonitrile (MeCN), Methanol (MeOH), Water (LC-MS grade).

    • Formic acid.

    • K₂EDTA human plasma.

  • Instrumentation:

    • Waters I class UPLC system.

    • Sciex Triple Quad 6500+ Mass Spectrometer with an ESI+ ion source.

    • ACE Excel SuperC18 column (50 × 2.1 mm, 1.7 µm).

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 5 µL of plasma, add 100 µL of an internal standard working solution (this compound in MeCN/water).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of MeCN/water (1:9, v/v) with 0.1% formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.8 mL/min.

    • Gradient:

      • 0-0.2 min: 25% B

      • 0.2-1.0 min: 25-40% B

      • 1.0-1.1 min: 40-90% B

      • 1.1-1.5 min: 90% B

      • 1.5-1.51 min: 90-25% B

      • 1.51-1.6 min: 25% B

    • Injection Volume: 3 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI+.

    • Quantification Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions:

      • Sulfadoxine: m/z 311 → 245

      • This compound: m/z 315 → 249[7][]

Mechanism of Action of Sulfadoxine

Sulfadoxine, the non-deuterated parent compound of this compound, is a sulfonamide antibiotic that is particularly effective against the malaria parasite, Plasmodium falciparum. Its mechanism of action involves the inhibition of a crucial metabolic pathway for the parasite.

Sulfadoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[9][10] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA synthesis and cell replication. By blocking the production of dihydrofolic acid, Sulfadoxine effectively halts the reproductive capabilities of the parasite.[9][10]

This mechanism is selective for the parasite because humans and other mammals obtain folic acid from their diet and do not possess the DHPS enzyme for its synthesis.

The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of Sulfadoxine.

Sulfadoxine_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR DNA_Synthesis DNA Synthesis, Amino Acid Synthesis Tetrahydrofolate->DNA_Synthesis Essential for Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibits

Caption: Mechanism of action of Sulfadoxine in the folate biosynthesis pathway.

Logical Workflow for Pharmacokinetic Analysis

The use of this compound as an internal standard is a critical component of pharmacokinetic studies of Sulfadoxine. The following diagram outlines the logical workflow for such an analysis.

PK_Analysis_Workflow start Start: Dosing Study sample_collection Collect Plasma Samples at Timed Intervals start->sample_collection spike_is Spike Plasma with This compound (Internal Standard) sample_collection->spike_is sample_prep Protein Precipitation and Sample Cleanup spike_is->sample_prep uhplc_ms UHPLC-MS/MS Analysis sample_prep->uhplc_ms data_acquisition Acquire MRM Data for Sulfadoxine and this compound uhplc_ms->data_acquisition quantification Quantify Sulfadoxine Concentration using Calibration Curve data_acquisition->quantification pk_modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) quantification->pk_modeling end End: Determine Pharmacokinetic Profile pk_modeling->end

References

The Role of Sulfadoxine-d4 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the application of Sulfadoxine-d4 as a critical internal standard in bioanalytical and pharmacokinetic studies.

Introduction

This compound is a deuterated analog of Sulfadoxine, a sulfonamide antibiotic used in combination with pyrimethamine for the treatment and prevention of malaria.[1][2][3] In the realm of analytical research, particularly in drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like this compound are indispensable tools. This technical guide delves into the core application of this compound as an internal standard in quantitative bioanalysis, primarily utilizing liquid chromatography-mass spectrometry (LC-MS). Its structural similarity and distinct mass difference from the unlabeled parent drug, Sulfadoxine, make it an ideal candidate for improving the accuracy and precision of analytical measurements in complex biological matrices.

The primary utility of this compound lies in its application as an internal standard for the quantification of sulfadoxine in various biological samples, most notably human plasma.[4][5][6][7] This is crucial for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of sulfadoxine, especially in vulnerable populations such as pregnant women and children receiving treatment for malaria.[5][7][8][9][10][11]

Physicochemical Properties

The key physicochemical properties of Sulfadoxine and its deuterated analog, this compound, are summarized in the table below. The mass difference is fundamental to their differentiation in mass spectrometry.

PropertySulfadoxineThis compound
Molecular Formula C₁₂H₁₄N₄O₄SC₁₂H₁₀D₄N₄O₄S[4][12]
Molecular Weight 310.33 g/mol [1][12]~314.35 g/mol [4][12]
CAS Number 2447-57-6[12][13]1330266-05-1[4][12]
Synonym Ro 4-4393Ro 4-4393-d4[4]
Isotopic Purity Not Applicable≥99% deuterated forms (d₁-d₄)[4]

Role as an Internal Standard in LC-MS/MS Analysis

In quantitative LC-MS/MS (tandem mass spectrometry) methods, an internal standard is a compound added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be clearly distinguishable by the mass spectrometer.

This compound is an excellent internal standard for sulfadoxine because:

  • It has nearly identical chemical and physical properties to sulfadoxine, ensuring it behaves similarly during sample extraction and chromatographic separation.

  • Its four deuterium atoms give it a mass shift of +4 Da (Daltons) compared to sulfadoxine, allowing for its distinct detection by the mass spectrometer without interfering with the analyte signal.

A typical experimental workflow for the quantification of sulfadoxine in human plasma using this compound as an internal standard is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 5 µL Human Plasma Sample add_is Addition of this compound (Internal Standard Working Solution) plasma_sample->add_is protein_precipitation Protein Precipitation (with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer and Dilution centrifugation->supernatant_transfer injection Injection onto UPLC System supernatant_transfer->injection chromatography Chromatographic Separation (e.g., C18 column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization ms_detection Tandem Mass Spectrometry (MRM Mode) ionization->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Plot Calibration Curve ratio_calculation->calibration_curve quantification Quantify Sulfadoxine Concentration calibration_curve->quantification

Bioanalytical workflow for Sulfadoxine quantification.

Experimental Protocol: Quantification of Sulfadoxine in Human Plasma

The following is a detailed methodology based on a validated UHPLC-MS/MS method for the determination of sulfadoxine in microvolume human plasma samples.[5][6][7]

Reagents and Materials
  • Analytes: Sulfadoxine reference standard, this compound internal standard.[5][6]

  • Solvents: Acetonitrile (MeCN), Methanol, Water (all LC-MS grade).[5][6]

  • Additives: Formic acid, Ammonium formate.[5]

  • Biological Matrix: K₂EDTA human plasma.[5]

Preparation of Standard and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of Sulfadoxine and this compound in a suitable solvent (e.g., methanol).

  • Calibration Standards: Serially dilute the Sulfadoxine stock solution with blank plasma to prepare calibration standards. A typical calibration range is 1–200 μg/mL.[5][6][7]

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1000 ng/mL) in a mixture of acetonitrile and water with 0.1% formic acid.[6]

Sample Preparation
  • Aliquot 5 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[5][7]

  • Add a fixed volume of the IS working solution (this compound).

  • Add acetonitrile to precipitate plasma proteins.[5][7]

  • Vortex mix the samples.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for analysis. A 200-fold dilution from the initial plasma sample is common.[5]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.[5][7]

  • Column: A reverse-phase column, such as an ACE Excel SuperC18 (50 × 2.1 mm, 1.7 μm).[5][7]

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid.[5][7]

  • Flow Rate: Approximately 0.8 mL/min.[5][7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[5][7]

  • Ion Source: Electrospray ionization in positive mode (ESI+).[5][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5][7][14]

Mass Spectrometry Parameters

The MRM mode involves selecting a specific precursor ion for the analyte and its internal standard, fragmenting them, and then detecting a specific product ion for each. This provides high selectivity and sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfadoxine (SD) 311245
This compound (SD-d4) 315249

Data sourced from a validated UHPLC-MS/MS method.[5][7]

The relationship between the precursor and product ions for both the analyte and the internal standard is illustrated in the diagram below.

mrm_pathway cluster_sulfadoxine Sulfadoxine (Analyte) cluster_sulfadoxine_d4 This compound (Internal Standard) SD_precursor Precursor Ion m/z 311 SD_product Product Ion m/z 245 SD_precursor->SD_product Fragmentation SD_d4_precursor Precursor Ion m/z 315 SD_d4_product Product Ion m/z 249 SD_d4_precursor->SD_d4_product Fragmentation

MRM transitions for Sulfadoxine and this compound.

Data Analysis and Quantification

After data acquisition, the peak areas of the analyte (Sulfadoxine) and the internal standard (this compound) are integrated. A ratio of the analyte peak area to the internal standard peak area is calculated for each sample. A calibration curve is then constructed by plotting this ratio against the known concentrations of the calibration standards. A linear regression model, often weighted by 1/x, is used to fit the data.[5][7] The concentration of sulfadoxine in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Conclusion

This compound is a vital tool for researchers in the fields of clinical pharmacology and drug development. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic studies of sulfadoxine. The ability to accurately quantify sulfadoxine in small volume biological samples is particularly important for studies involving vulnerable populations and contributes significantly to optimizing malaria treatment and prevention strategies. The methodologies outlined in this guide provide a robust framework for the application of this compound in research settings.

References

Decoding the Certificate of Analysis for Sulfadoxine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated standard like Sulfadoxine-d4 is a critical document that guarantees its identity, purity, and isotopic enrichment. This guide provides an in-depth explanation of the core components of a this compound CoA, detailing the analytical methodologies used and presenting the data in a clear, structured format. Understanding this document is paramount for ensuring the accuracy and reliability of quantitative bioanalytical studies where this compound is used as an internal standard.

Compound Information

This section provides fundamental details about the this compound standard.

ParameterSpecification
Product Name This compound
Synonyms 4-Amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide-d4
CAS Number 1330266-05-1[1]
Molecular Formula C₁₂H₁₀D₄N₄O₄S[1]
Molecular Weight 314.35 g/mol [1]
Appearance White to Off-White Solid
Storage Store at 2-8°C, protect from light

Analytical Data Summary

This section summarizes the key quantitative data that attests to the quality of the standard.

Analytical TestMethodAcceptance CriteriaResult
Identity ¹H-NMR, LC-MS/MSConforms to structureConforms
Chemical Purity HPLC≥ 98.0%99.5%
Isotopic Purity Mass Spectrometry≥ 98 atom % D99.2 atom % D
Residual Solvents GC-HSMeets USP <467> limitsComplies
Elemental Analysis ICP-MSConforms to theoretical values ±0.4%Conforms
Water Content Karl Fischer Titration≤ 0.5%0.2%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Identity Confirmation by ¹H-NMR and LC-MS/MS

Purpose: To confirm the chemical structure of this compound.

  • ¹H-NMR Spectroscopy: The absence of signals in the aromatic region corresponding to the deuterated phenyl group confirms the isotopic labeling. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.

  • LC-MS/MS: The mass spectrum should show a parent ion corresponding to the molecular weight of this compound. The fragmentation pattern should be consistent with the known structure. A common transition monitored is m/z 315 → 249.[2][3]

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Purpose: To quantify the percentage of the main compound and detect any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Isotopic Purity and Enrichment Analysis by Mass Spectrometry

Purpose: To determine the percentage of deuterium incorporation and the distribution of isotopologues.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Method: The sample is infused directly or analyzed by LC-MS. The relative intensities of the molecular ions for the unlabeled (d0) and deuterated (d1, d2, d3, d4) species are measured.

  • Calculation: The isotopic purity is calculated from the relative abundance of the d4 isotopologue compared to all other isotopologues.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

Purpose: To identify and quantify any residual solvents from the synthesis process.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A column suitable for volatile organic compounds (e.g., DB-624).

  • Oven Program: A temperature gradient to separate common solvents (e.g., acetone, acetonitrile, dichloromethane).

  • Carrier Gas: Helium or Nitrogen.

  • Quantification: The concentration of each solvent is determined by comparing its peak area to that of a certified reference standard. The results are compared against the limits set by USP <467>.

Elemental Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Purpose: To confirm the elemental composition of the compound.

  • Method: The sample is combusted, and the resulting gases are analyzed to determine the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

  • Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula.

Visualizations

Workflow for Certificate of Analysis Generation

CoA_Workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_data Data Review and Reporting cluster_release Product Release SampleReceipt Sample Receipt and Login Identity Identity (NMR, MS) SampleReceipt->Identity Purity Chemical Purity (HPLC) SampleReceipt->Purity Isotopic Isotopic Purity (MS) SampleReceipt->Isotopic Residuals Residual Solvents (GC-HS) SampleReceipt->Residuals Elemental Elemental Analysis (ICP-MS) SampleReceipt->Elemental DataReview Data Review and Approval Identity->DataReview Purity->DataReview Isotopic->DataReview Residuals->DataReview Elemental->DataReview CoAGen CoA Generation DataReview->CoAGen FinalRelease Final Product Release CoAGen->FinalRelease

Caption: Workflow for generating a Certificate of Analysis for this compound.

Decision Pathway for Product Release

Decision_Pathway Start All Tests Complete? IdentityCheck Identity Conforms? Start->IdentityCheck PurityCheck Purity ≥ 98.0%? IdentityCheck->PurityCheck Yes Reject Reject Product IdentityCheck->Reject No IsotopicCheck Isotopic Purity ≥ 98%? PurityCheck->IsotopicCheck Yes PurityCheck->Reject No ResidualsCheck Residual Solvents Pass? IsotopicCheck->ResidualsCheck Yes IsotopicCheck->Reject No Release Release Product ResidualsCheck->Release Yes ResidualsCheck->Reject No

Caption: Decision-making process for product release based on CoA results.

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to Sulfadoxine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Sulfadoxine-d4, a deuterated analog of the antimalarial drug Sulfadoxine, serves as a critical internal standard in bioanalytical assays. This technical guide provides an in-depth exploration of the isotopic purity and enrichment of this compound, offering a comprehensive resource for researchers and scientists in the field.

The Significance of Isotopic Purity

Isotopic purity refers to the percentage of a compound that contains the desired stable isotope at a specific labeled position. High isotopic purity is crucial for an internal standard as it minimizes signal overlap and interference from unlabeled or partially labeled species, thereby ensuring the precision and accuracy of quantitative analyses. Isotopic enrichment, a related but distinct term, denotes the percentage of a specific isotope at a given atomic position in a molecule.

Quantitative Analysis of this compound

The isotopic purity and enrichment of this compound are typically determined by commercial suppliers and are reported on their certificates of analysis. While specific batch-to-batch variations may occur, the following tables summarize representative quantitative data for commercially available this compound.

Table 1: Isotopic Purity and Enrichment of this compound

ParameterSpecificationSource
Deuterated Forms (d1-d4)≥99%Cayman Chemical
Atom Percent D98 atom % DLGC Standards

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₀D₄N₄O₄S
Molecular Weight314.4 g/mol
Labeled PositionsBenzene Ring (d4)

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Mass Spectrometry (MS) Protocol

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity by differentiating between the isotopologues of a molecule based on their precise mass-to-charge ratios.[2]

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-HRMS).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Inject the sample into the LC system to separate this compound from any potential impurities.

  • Mass Spectrometric Analysis:

    • Acquire full-scan mass spectra in positive ion mode.

    • Identify the protonated molecular ion of fully deuterated this compound ([M+H]⁺) at m/z 315.

    • Identify and quantify the ion signals corresponding to the lower-deuterated isotopologues (d3, d2, d1) and the unlabeled Sulfadoxine (d0) at m/z 314, 313, 312, and 311, respectively.

  • Data Analysis:

    • Integrate the peak areas of all identified isotopologues.

    • Calculate the isotopic purity by expressing the peak area of the d4 isotopologue as a percentage of the sum of the peak areas of all isotopologues.

    • For tandem MS (MS/MS) analysis, a characteristic precursor-to-product ion transition for this compound is m/z 315 → 249.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, provides detailed information about the location and extent of deuteration.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology for ¹H-NMR:

  • Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum.

  • Data Analysis:

    • Identify the residual proton signals in the aromatic region of the spectrum, corresponding to the positions where deuterium substitution was intended.

    • Integrate these residual proton signals and compare them to the integral of a non-deuterated portion of the molecule or an internal standard to calculate the percentage of non-deuterated species.

Methodology for ²H-NMR:

  • Sample Preparation: Dissolve the this compound sample in a protonated solvent.

  • Data Acquisition: Acquire a ²H-NMR spectrum.

  • Data Analysis: The resulting spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

Visualizing Key Processes

To further elucidate the context and analysis of this compound, the following diagrams, generated using the DOT language, illustrate the metabolic pathway it influences and a typical experimental workflow for its analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Interpretation cluster_result Final Result prep Prepare this compound Solution ms LC-HRMS Analysis prep->ms nmr NMR Spectroscopy prep->nmr ms_data Integrate Isotopologue Peaks ms->ms_data nmr_data Analyze Residual Proton Signals nmr->nmr_data calc Calculate Isotopic Purity & Enrichment ms_data->calc nmr_data->calc report Certificate of Analysis calc->report

A typical experimental workflow for determining the isotopic purity of this compound.

folate_pathway cluster_pathway Plasmodium Folate Synthesis Pathway cluster_inhibition Drug Action paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteridine Dihydropteridine Pyrophosphate dihydropteridine->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate dihydrofolate Dihydrofolate dihydropteroate->dihydrofolate dhfr Dihydrofolate Reductase (DHFR) tetrahydrofolate Tetrahydrofolate dhfr->tetrahydrofolate dihydrofolate->dhfr purines Purine Synthesis tetrahydrofolate->purines dna DNA Replication purines->dna sulfadoxine Sulfadoxine sulfadoxine->dhps Inhibits

Mechanism of action of Sulfadoxine via inhibition of the folate synthesis pathway in Plasmodium.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that directly impact the reliability of quantitative bioanalytical methods. Through the meticulous application of advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, the isotopic integrity of this essential internal standard can be rigorously assessed and confirmed. This guide provides the foundational knowledge and procedural outlines necessary for researchers and drug development professionals to confidently utilize this compound in their studies, ensuring the generation of high-quality, reproducible data.

References

An In-depth Technical Guide on the Physical and Chemical Stability of Sulfadoxine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadoxine-d4 is the deuterated analog of Sulfadoxine, an ultra-long-acting sulfonamide antibiotic. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies for the quantification of Sulfadoxine. The accuracy of such studies relies heavily on the stability of the internal standard under various storage and experimental conditions. This guide delves into the physical and chemical stability of Sulfadoxine, providing a strong framework for handling and studying this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its stability. The table below summarizes key properties for Sulfadoxine.

PropertyValueReference
Molecular FormulaC₁₂H₁₄N₄O₄S[4]
Molecular Weight310.33 g/mol [4]
Melting Point190-194 °C[5]
pKa6.16 ± 0.50[5]
Water Solubility209.8 mg/L[5]
Solubility in Organic SolventsSoluble in acetone, DMSO, and methanol.[N/A]

Physical Stability

The physical stability of a drug substance refers to its ability to resist changes in its physical form, such as crystallization or amorphous-to-crystalline transformations.

A study on amorphous Sulfadoxine revealed it to be a good glass former with relatively high physical stability.[6] However, water acts as a potent plasticizer, which can significantly reduce the physical stability of amorphous Sulfadoxine, especially under high humidity conditions.[6] This is a critical consideration for the storage of this compound, particularly if it is in an amorphous state.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is its ability to resist chemical degradation. Based on studies of Sulfadoxine, the primary degradation pathways include photodegradation, microbial degradation, and hydrolysis.[7]

Photodegradation

Photodegradation is a major degradation pathway for Sulfadoxine.[7] Exposure to light can lead to the cleavage of the sulfonamide bond and other photochemical reactions. In aqueous environments, photodegradation is significantly faster and more efficient than microbial degradation, with studies showing 90% degradation of Sulfadoxine within 12 hours under certain conditions.[7]

Microbial Degradation

Microbial degradation of Sulfadoxine also occurs, though at a slower rate than photodegradation.[7] Studies have identified various bacterial strains, such as Pseudomonas stutzeri, capable of degrading sulfonamides.[5] The degradation process can involve hydroxylation, oxidation, and cleavage of the molecule.

Hydrolysis

Sulfadoxine is susceptible to hydrolysis, particularly under acidic or alkaline conditions, leading to the cleavage of the sulfonamide bond. This results in the formation of sulfanilic acid and the corresponding aminopyrimidine derivative.

Summary of Degradation Products

The table below lists the major degradation products of Sulfadoxine identified under various conditions. It is anticipated that this compound would generate the corresponding deuterated analogs of these products.

Degradation PathwayDegradation Product
HydrolysisSulfanilic acid, 4-amino-5,6-dimethoxypyrimidine
PhotodegradationProducts of bond cleavage, methylation, hydroxylation, oxidation, reduction, and methoxylation
Microbial DegradationProducts of bond cleavage, methylation, hydroxylation, oxidation, reduction, and methoxylation

Experimental Protocols for Stability Testing

This section outlines a general framework for assessing the stability of this compound, based on established methods for Sulfadoxine and other pharmaceuticals.

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the intact drug from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The gradient and composition should be optimized to achieve good separation.[8][9]

  • Flow Rate: Typically 1.0 mL/min.[8][9]

  • Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 221 nm or 237 nm).[8][9]

  • Internal Standard: If not a self-validation of this compound, a suitable, stable, and structurally similar compound can be used.

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).[9]

  • Alkali Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.[9]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[9]

  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 105 °C).[9]

  • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.[9]

Samples are analyzed at various time points to track the formation of degradation products and the loss of the parent compound.

Visualizations

General Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation A This compound Stock Solution B Forced Degradation Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Stability-Indicating HPLC Method B->C D Peak Identification and Quantification C->D E Assess Degradation Profile D->E F Identify Degradation Products (LC-MS/MS) D->F G Determine Degradation Kinetics E->G

Caption: A general experimental workflow for the stability testing of this compound.

Degradation Pathways of Sulfadoxine

G cluster_degradation Degradation Pathways cluster_products Degradation Products Sulfadoxine Sulfadoxine Photodegradation Photodegradation Sulfadoxine->Photodegradation Microbial_Degradation Microbial Degradation Sulfadoxine->Microbial_Degradation Hydrolysis Hydrolysis Sulfadoxine->Hydrolysis Photo_Products Oxidation, Reduction, Hydroxylation, Methylation, Bond Cleavage Products Photodegradation->Photo_Products Microbial_Products Oxidation, Reduction, Hydroxylation, Methylation, Bond Cleavage Products Microbial_Degradation->Microbial_Products Hydrolysis_Products Sulfanilic Acid & 4-amino-5,6-dimethoxypyrimidine Hydrolysis->Hydrolysis_Products

Caption: Major degradation pathways of Sulfadoxine.

Conclusion

While specific stability data for this compound is limited, the extensive information available for Sulfadoxine provides a strong and reliable foundation for its handling and use. The increased bond strength of the C-D bond in this compound suggests that it is likely to be at least as stable, if not more so, than Sulfadoxine. Researchers and drug development professionals should consider the potential for photodegradation, hydrolysis, and microbial degradation when designing experiments and establishing storage conditions. The experimental protocols outlined in this guide offer a comprehensive approach to evaluating the stability of this compound in a scientifically rigorous manner.

References

An In-depth Technical Guide to the Solubility of Sulfadoxine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sulfadoxine-d4. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Sulfadoxine, as a close surrogate. The physicochemical properties of isotopically labeled compounds are generally considered to be nearly identical to the parent compound. The guide details experimental protocols for solubility determination and presents relevant biochemical and analytical workflows.

Quantitative Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The following data for Sulfadoxine has been compiled from various sources to provide a quantitative understanding of its solubility profile in several common laboratory solvents.

Table 1: Quantitative Solubility of Sulfadoxine in Various Solvents

Solvent SystemTemperatureSolubilityMolar Concentration (mM)
Dimethyl Sulfoxide (DMSO)25°C62 mg/mL[1][2]199.78 mM[1][2]
Dimethyl Sulfoxide (DMSO)Not Specified≥ 100 mg/mL[3]≥ 322.24 mM[3]
Dimethylformamide (DMF)Not Specified50 mg/mL[4]~161.12 mM
WaterNot SpecifiedInsoluble[1][2]-
WaterNot Specified0.296 mg/mL[5][6]~0.95 mM
Water (pH 5.5)25°C186 mg/L (0.186 mg/mL)[7]~0.60 mM
Water (pH 7.0)25°C2,387 mg/L (2.387 mg/mL)[7]~7.69 mM
EthanolNot Specified0.3 mg/mL[4]~0.97 mM
DMSO:PBS (pH 7.2) (1:1)Not Specified0.5 mg/mL[4]~1.61 mM

Note: Molar concentration was calculated based on the molecular weight of Sulfadoxine (310.33 g/mol ).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in drug development. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water at a specific pH, ethanol, DMSO).

  • Addition of Solute: Add an excess amount of the compound (this compound) to each vial to ensure that a saturated solution is formed and solid compound remains after equilibrium.

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). The samples are typically agitated for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, separate the supernatant (saturated solution) from the solid phase. This can be achieved through centrifugation followed by careful collection of the supernatant, or by filtration using a filter that does not adsorb the compound.

  • Quantification: Accurately dilute a known volume of the clear supernatant with an appropriate solvent.

  • Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Mandatory Visualizations

Visual diagrams are essential for understanding complex biological pathways and experimental workflows.

Sulfadoxine is an antimicrobial agent that targets the folate biosynthesis pathway in parasites like Plasmodium falciparum, the causative agent of malaria.[8] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[8] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a key precursor for folic acid synthesis.[5][8] By blocking this step, Sulfadoxine depletes the parasite's supply of folate, which is essential for DNA synthesis and replication, ultimately leading to the parasite's death.[8]

Folate_Pathway Mechanism of Action of Sulfadoxine PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Product Dihydrofolate->DHFR Substrate DNA DNA Synthesis & Replication Tetrahydrofolate->DNA Essential Cofactor Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Competitive Inhibition

Sulfadoxine inhibits the folate synthesis pathway.

This compound is commonly used as an internal standard for the quantitative analysis of Sulfadoxine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical_Workflow Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (e.g., 5 µL) Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UHPLC Separation (e.g., C18 Column) Supernatant->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS Tandem Mass Spectrometry (MRM Mode) ESI->MS Quant Quantification (Peak Area Ratio of Analyte to IS) MS->Quant

UHPLC-MS/MS workflow for Sulfadoxine analysis.

References

An In-depth Technical Guide to the Mass Spectrum of Sulfadoxine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Sulfadoxine-d4, a deuterated internal standard crucial for the quantitative analysis of the antimalarial drug Sulfadoxine. This document details its mass spectral data, fragmentation patterns, and the experimental protocols for its detection, aimed at professionals in pharmaceutical research and development.

Quantitative Mass Spectral Data

The use of deuterated internal standards like this compound is a cornerstone of accurate bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). Below is a summary of the key quantitative data for both Sulfadoxine and its deuterated analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)
SulfadoxineC₁₂H₁₄N₄O₄S310.33311245
This compound C₁₂H₁₀D₄N₄O₄S 314.35 315 249

Table 1: Key Mass Spectrometric Parameters for Sulfadoxine and this compound.[1][2][3]

Fragmentation Pattern of Sulfadoxine

The fragmentation of sulfonamides in tandem mass spectrometry (MS/MS) typically follows predictable pathways. The primary fragmentation of Sulfadoxine involves the cleavage of the sulfonamide bond. The common fragment ions observed for sulfonamides include those at m/z 156, 108, and 92[4]. For Sulfadoxine specifically, the transition of the protonated molecule [M+H]⁺ at m/z 311 to the product ion at m/z 247 has been reported[5]. Another significant product ion is observed at m/z 108[5]. For the deuterated internal standard, this compound, the precursor ion [M+H]⁺ is observed at m/z 315, which fragments to a primary product ion at m/z 249[1][2].

The following diagram illustrates the proposed fragmentation pathway for Sulfadoxine.

G Proposed Fragmentation of Sulfadoxine cluster_precursor Precursor Ion cluster_fragments Product Ions sulfadoxine_structure Sulfadoxine [M+H]⁺ m/z 311 fragment1 [C₈H₁₀N₄O₂S]⁺ m/z 245 sulfadoxine_structure->fragment1 Loss of C₆H₅O₂ fragment2 [C₆H₆NO₂S]⁺ m/z 156 sulfadoxine_structure->fragment2 Cleavage of S-N bond fragment3 [C₆H₆N]⁺ m/z 92 fragment2->fragment3 Loss of SO₂

Caption: Proposed fragmentation pathway of Sulfadoxine.

Experimental Protocol: UHPLC-MS/MS Analysis

This section details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of Sulfadoxine and Pyrimethamine in human plasma, utilizing this compound as an internal standard[1][2].

Materials and Reagents
  • Analytes: Sulfadoxine, Pyrimethamine

  • Internal Standards: this compound, Pyrimethamine-d3[1]

  • Solvents: Acetonitrile (MeCN), Methanol, Water (LC-MS grade)[1]

  • Additives: Formic acid, Ammonium formate[1]

  • Matrix: K₂EDTA human plasma[1]

Sample Preparation

A protein precipitation method is employed for sample cleanup:

  • Pipette 5 µL of plasma into a clean tube.

  • Add 20 µL of the internal standard working solution (1000 ng/mL this compound and 10 ng/mL Pyrimethamine-d3 in MeCN-water).

  • Add 175 µL of acetonitrile (MeCN).

  • Vortex mix for 5-10 seconds.

  • Centrifuge at 20,000 rcf for 3 minutes.

  • Dilute the supernatant 5-fold with water.

  • Inject 3 µL of the final solution into the UHPLC-MS/MS system[1].

Chromatographic Conditions
  • UHPLC System: Waters I class UPLC[2]

  • Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 µm)[1][2]

  • Mobile Phase A: Water with 0.1% formic acid[1][2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1][2]

  • Flow Rate: 0.8 mL/min[1][2]

  • Gradient Program:

    • 0-0.2 min: 25% B

    • 0.2-1.0 min: 25% to 40% B

    • 1.0-1.1 min: 40% to 90% B

    • 1.1-1.5 min: 90% B

    • 1.5-1.51 min: 90% to 25% B

    • 1.51-1.6 min: 25% B[1]

  • Injection Volume: 3 µL[1]

Mass Spectrometer Settings
  • Mass Spectrometer: Sciex Triple Quad 6500+[2]

  • Ion Source: Electrospray Ionization (ESI), positive mode[1][2]

  • Quantification Mode: Multiple Reaction Monitoring (MRM)[1][2]

  • Ion Transitions:

    • Sulfadoxine: m/z 311 → 245[1][2]

    • This compound: m/z 315 → 249[1][2]

    • Pyrimethamine: m/z 249 → 233[1][2]

    • Pyrimethamine-d3: m/z 254 → 235[1][2]

G UHPLC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 5 µL Plasma add_is Add Internal Standards (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge dilute Dilute Supernatant centrifuge->dilute uhplc UHPLC Separation dilute->uhplc msms Tandem MS Detection (MRM Mode) uhplc->msms quant Quantification msms->quant

Caption: Experimental workflow for sample analysis.

Mechanism of Action of Sulfadoxine

Sulfadoxine acts as an antimetabolite, targeting the folate biosynthesis pathway in parasites like Plasmodium falciparum, the causative agent of malaria[6][7]. Specifically, it competitively inhibits the enzyme dihydropteroate synthase (DHPS)[8][9][10]. This enzyme is essential for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid. By blocking this step, Sulfadoxine prevents the synthesis of folate, which is vital for the production of nucleotides and subsequent DNA and RNA synthesis, thereby inhibiting parasite replication[8][9].

G Sulfadoxine Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibits

Caption: Inhibition of folate pathway by Sulfadoxine.

References

Commercial Sourcing and Technical Guide for High-Purity Sulfadoxine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity Sulfadoxine-d4 as an internal standard for pharmacokinetic studies or as a labeled compound in metabolic research, a number of commercial suppliers offer this stable isotope-labeled analog of the antimalarial drug Sulfadoxine. This technical guide provides an overview of available commercial sources, their reported purity specifications, and relevant experimental protocols for its analytical characterization.

Commercial Availability and Purity Specifications

High-purity this compound is available from several reputable suppliers of pharmaceutical reference standards and isotopically labeled compounds. The deuterium labeling is typically on the phenyl ring, resulting in 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide-2,3,5,6-d4. The quality of this compound is primarily defined by its chemical and isotopic purity. While a comprehensive certificate of analysis is generally provided upon purchase, publicly available data from various suppliers has been compiled for comparative purposes.

SupplierChemical PurityIsotopic Purity (Atom % D)CAS NumberNotes
LGC Standards min 98%98 atom % D1330266-05-1Provides a Certificate of Analysis.[1][2][3]
Cayman Chemical -≥99% deuterated forms (d1-d4)1330266-05-1Intended for use as an internal standard for GC- or LC-MS.[4]
CDN Isotopes -98 atom % D1330266-05-1Certificate of Analysis available for searching on their website.[5]
Simson Pharma Limited High Quality-1330266-05-1Accompanied by a Certificate of Analysis.[6][7]
BOC Sciences 95% by HPLC95% atom D1330266-05-1States GMP-compliant and ISO-certified production.[]
Pharmaffiliates --1330266-05-1Listed as a stable isotope product.[9]
MedchemExpress ---Marketed as a deuterium-labeled internal standard for quantitative analysis.[10]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis, purification, and analytical quality control of high-purity this compound. These are based on established chemical principles and published analytical methods for related compounds, as specific proprietary protocols from commercial suppliers are not publicly available.

General Synthesis and Purification Workflow

The synthesis of this compound typically involves the use of a deuterated starting material, such as aniline-d5, which is then subjected to a series of reactions to build the final molecule. A plausible, though generalized, synthetic pathway is outlined below. The purification of the final product is critical to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species.

Diagram: Generalized Synthesis and Purification Workflow for this compound

G cluster_synthesis Synthesis cluster_purification Purification A Aniline-d5 B Chlorosulfonation A->B C 4-Acetamidobenzenesulfonyl-d4 chloride B->C D Condensation with 4-amino-5,6-dimethoxypyrimidine C->D E N4-Acetylthis compound D->E F Hydrolysis E->F G Crude this compound F->G H Recrystallization G->H I Preparative HPLC H->I J High-Purity this compound I->J G cluster_qc Quality Control Analysis A High-Purity this compound Sample B LC-MS/MS Analysis A->B C Identity Confirmation (Mass Spectrum & Retention Time) B->C D Chemical Purity Assay (HPLC-UV/MS) B->D E Isotopic Purity & Enrichment (Mass Spectrometry) B->E F Certificate of Analysis Generation C->F D->F E->F G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) DHP->DHFR DHF Dihydrofolate DHFR->DHF THF Tetrahydrofolate DHF->THF DNA DNA Synthesis THF->DNA Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibition

References

Methodological & Application

Application Note: Quantification of Sulfadoxine in Human Plasma Using Sulfadoxine-d4 as an Internal Standard by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfadoxine is a long-acting sulfonamide antibiotic frequently used in combination with pyrimethamine for the treatment and prevention of malaria.[1][2] Therapeutic drug monitoring of sulfadoxine is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential toxicity. Accurate quantification of drug concentrations in plasma samples is therefore essential. The gold standard for such bioanalytical assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3]

The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and instrument response. Sulfadoxine-d4, a deuterated analog of sulfadoxine, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z).[1][4] This application note provides a detailed protocol for the rapid, sensitive, and robust quantification of sulfadoxine in small-volume human plasma samples using this compound as an internal standard with a UHPLC-MS/MS system.

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfadoxine's antimicrobial activity stems from its ability to interfere with the folic acid synthesis pathway in parasites like Plasmodium falciparum.[1] It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS), blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial precursor for folate synthesis.[1] Folates are essential for the synthesis of nucleic acids (purines and pyrimidines), and their depletion ultimately halts parasite replication.[1]

Sulfadoxine_Mechanism cluster_Pathway Folic Acid Synthesis Pathway cluster_Inhibition Drug Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids Sulfadoxine Sulfadoxine Sulfadoxine->Inhibition

Caption: Mechanism of Sulfadoxine action on the folate pathway.

Experimental Protocols

This protocol is based on a validated UHPLC-MS/MS method for the determination of sulfadoxine in microvolume human plasma samples.[3][4]

1. Materials and Reagents

  • Analytes: Sulfadoxine reference standard (European Pharmacopoeia grade), this compound (Internal Standard, I.S.).[3]

  • Solvents: Acetonitrile (LC-MS Optima™ grade), Methanol (LC-MS Optima™ grade), Water (LC-MS Optima™ grade).[3]

  • Chemicals: Formic acid (ACS certified grade).[3]

  • Biological Matrix: K2EDTA human plasma.[3]

2. Equipment

  • UHPLC System: Waters Acquity UPLC I-class system or equivalent.[3]

  • Mass Spectrometer: Sciex Triple Quad 6500+ tandem mass spectrometer or equivalent.[3]

  • Analytical Column: ACE® Excel SuperC18, 50 × 2.1 mm, 1.7 μm.[3][4]

  • Standard laboratory equipment: Pipettes, vortex mixer, microcentrifuge.

3. Preparation of Solutions

  • Stock Solutions: Prepare individual stock solutions of Sulfadoxine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the sulfadoxine stock solution with a 50:50 methanol/water mixture to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile. This solution will be used for protein precipitation.

4. Sample Preparation (Protein Precipitation)

  • Pipette 5 µL of human plasma (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.[3][4]

  • Add the internal standard working solution (this compound in acetonitrile). The ratio of acetonitrile to plasma should be sufficient to ensure complete protein precipitation (e.g., 200-fold dilution of the plasma sample).[3]

  • Vortex the mixture thoroughly for approximately 15-30 seconds.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject 3 µL of the processed sample into the UHPLC-MS/MS system.[3]

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Plasma 1. Plasma Sample (5 µL) Add_IS 2. Add Acetonitrile with This compound (I.S.) Plasma->Add_IS Vortex 3. Vortex Mix Add_IS->Vortex Centrifuge 4. Centrifuge Vortex->Centrifuge Supernatant 5. Transfer Supernatant Centrifuge->Supernatant Inject 6. Inject into UHPLC-MS/MS Supernatant->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Quantify 9. Data Quantification Detect->Quantify

Caption: Workflow for plasma sample analysis.

5. UHPLC-MS/MS Conditions

Table 1: Chromatographic Conditions [3][4]

Parameter Setting
Column ACE® Excel SuperC18 (50 × 2.1 mm, 1.7 μm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Injection Volume 3 µL
Column Temperature 40 °C[5]

| Gradient Elution | 0-0.2 min: 25% B0.2-1.0 min: 25% to 40% B1.0-1.1 min: 40% to 90% B1.1-1.5 min: Hold at 90% B1.5-1.51 min: 90% to 25% B1.51-1.6 min: Hold at 25% B |

Table 2: Mass Spectrometry Conditions [3][4]

Parameter Setting
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Sulfadoxine Transition m/z 311.0 → 245.0
This compound Transition m/z 315.0 → 249.0
Collision Gas Nitrogen
Ion Source Temperature 300 °C[6]

| Desolvation Line (CDL) Temp | 250 °C[6] |

Data and Performance Characteristics

The method was validated for linearity, recovery, precision, and accuracy. The results demonstrate that this protocol is suitable for pharmacokinetic studies.

Table 3: Summary of Quantitative Method Validation Data

Parameter Sulfadoxine Performance Reference
Calibration Curve Range 1 - 200 µg/mL [3][4]
Regression Model Linear, weighted by 1/x [3][4]
Mean Recovery (± SD) 94.3% (± 3.2%) [3][4]
Intra-day Precision (CV%) < 15% [7]
Inter-day Precision (CV%) < 15% [7]
Accuracy Within ±15% of nominal values [8]

| Lower Limit of Quantification (LLOQ) | 1 µg/mL |[3][4] |

This application note details a validated UHPLC-MS/MS method for the quantification of sulfadoxine in human plasma. The use of a simple protein precipitation step allows for high-throughput analysis with a minimal 5 µL sample volume.[3][4] this compound serves as an excellent internal standard, ensuring high accuracy and precision of the results. The described protocol is robust, sensitive, and well-suited for clinical and pharmacokinetic research, facilitating effective therapeutic drug monitoring of sulfadoxine.

References

Application Note: Quantification of Sulfadoxine in Human Urine using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sulfadoxine in human urine. The protocol utilizes Sulfadoxine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The straightforward sample preparation, involving a simple dilution step, coupled with the specificity of Multiple Reaction Monitoring (MRM), makes this method suitable for high-throughput analysis in clinical research and pharmacokinetic studies.

Introduction

Sulfadoxine is a long-acting sulfonamide that is frequently used in combination with pyrimethamine for the treatment and prevention of malaria.[1] Monitoring its concentration in urine is crucial for understanding its pharmacokinetics, assessing patient adherence, and conducting clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization, thereby providing superior accuracy and precision. This document provides a detailed protocol for the quantification of sulfadoxine in human urine using LC-MS/MS with this compound.

Experimental Workflow

The overall experimental workflow for the quantification of sulfadoxine in urine is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Spike with this compound (IS) urine_sample->add_is vortex Vortex Mix add_is->vortex dilute Dilute with Mobile Phase A vortex->dilute centrifuge Centrifuge dilute->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer injection Inject into LC-MS/MS System transfer->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Sulfadoxine calibration->quantification

Caption: Workflow for Sulfadoxine Quantification in Urine.

Materials and Reagents

  • Sulfadoxine reference standard (Sigma-Aldrich or equivalent)

  • This compound internal standard (Toronto Research Chemicals or equivalent)

  • LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)

  • Formic acid (ACS certified grade or higher)

  • Human urine (drug-free) for calibration standards and quality controls

Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Sulfadoxine Stock Solution (1 mg/mL): Accurately weigh 10 mg of sulfadoxine and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Sulfadoxine Working Solutions: Prepare a series of working solutions by serially diluting the sulfadoxine stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Preparation of Calibration Standards and Quality Control Samples
  • To 95 µL of drug-free human urine, add 5 µL of the appropriate sulfadoxine working solution to achieve the desired concentrations for the calibration curve and QC samples.

  • Prepare a blank sample by adding 5 µL of the 50:50 acetonitrile/water mixture to 95 µL of drug-free human urine.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of each urine sample, calibration standard, and QC sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 900 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A suitable gradient should be developed to ensure separation from matrix components. A starting point could be: 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B).

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument (e.g., 3.0 kV)
Source Temperature Optimized for the specific instrument (e.g., 150 °C)
Desolvation Temperature Optimized for the specific instrument (e.g., 400 °C)
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sulfadoxine311.1245.1100To be optimized
This compound315.1249.1100To be optimized

Note: The precursor-to-product ion transitions for sulfadoxine and this compound are m/z 311→245 and 315→249, respectively.[2][3]

Data Analysis and Quantification

The quantification of sulfadoxine is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression model with a weighting factor of 1/x or 1/x² is typically used to fit the data. The concentration of sulfadoxine in the unknown samples is then determined from the calibration curve.

Method Validation

A full method validation should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix and in processed samples under different storage conditions.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of sulfadoxine in human urine. The use of a deuterated internal standard ensures high accuracy and precision, making it a valuable tool for pharmacokinetic and clinical research studies.

References

Application Notes and Protocols for Sulfadoxine Analysis in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadoxine is a long-acting sulfonamide antibiotic primarily used in combination with pyrimethamine for the treatment and prevention of malaria. It is also utilized in veterinary medicine to treat or prevent various infections in livestock. The monitoring of sulfadoxine residues in animal tissues is crucial for ensuring food safety and for pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the sample preparation and analysis of sulfadoxine in tissue homogenates using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle of Methods

The determination of sulfadoxine in complex biological matrices such as tissue homogenates involves three key stages: 1) Tissue Homogenization , 2) Extraction and Clean-up , and 3) Analytical Quantification .

1. Tissue Homogenization: The initial step involves the mechanical disruption of the tissue structure to release the analyte into a liquid medium. This is typically achieved using high-speed blenders or homogenizers.

2. Extraction and Clean-up: Following homogenization, sulfadoxine is extracted from the homogenate using techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). These methods also serve to remove interfering endogenous substances, ensuring a clean sample for analysis.

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest between two immiscible liquid phases. By selecting appropriate solvents and adjusting the pH, sulfadoxine can be selectively extracted into the organic phase, leaving interfering substances behind in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material, typically packed in a cartridge, to selectively adsorb the analyte from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent.

3. Analytical Quantification: The extracted and cleaned-up sample is then analyzed using either HPLC-UV or LC-MS/MS.

  • HPLC-UV: This technique separates the components of a mixture based on their differential partitioning between a stationary phase (in the HPLC column) and a mobile phase. The separated sulfadoxine is then detected by its absorbance of ultraviolet light at a specific wavelength.[1]

  • LC-MS/MS: This highly sensitive and specific technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Sulfadoxine is identified and quantified based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern.[2][3]

Mechanism of Action: Inhibition of Folate Biosynthesis

Sulfadoxine exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the folic acid synthesis pathway of microorganisms, catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate. By blocking this step, sulfadoxine prevents the synthesis of folic acid, which is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and some amino acids. The inhibition of this pathway ultimately halts microbial growth and replication.

Folate Biosynthesis Pathway Inhibition by Sulfadoxine cluster_pathway Folate Biosynthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Essential for Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibits

Caption: Inhibition of Dihydropteroate Synthase by Sulfadoxine.

Experimental Workflow for Sulfadoxine Analysis in Tissue

The overall workflow for the analysis of sulfadoxine in tissue homogenates is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample (e.g., Liver, Muscle) Homogenization Homogenization Tissue_Sample->Homogenization Tissue_Homogenate Tissue Homogenate Homogenization->Tissue_Homogenate Extraction Extraction & Clean-up Tissue_Homogenate->Extraction HPLC_UV HPLC-UV Analysis Extraction->HPLC_UV Option 1 LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Option 2 Data_Analysis Data Analysis & Quantification HPLC_UV->Data_Analysis LC_MS_MS->Data_Analysis

Caption: General workflow for sulfadoxine analysis in tissue.

Experimental Protocols

Tissue Homogenization

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Homogenizer (e.g., BeadRuptor, Polytron)

  • Ceramic beads (for bead-based homogenizers)

  • Methanol:water (50:50, v/v) or appropriate buffer

  • Centrifuge

Procedure:

  • Weigh approximately 200 mg of the tissue sample and place it into a 7 mL BeadRuptor tube containing 2.8 mm ceramic beads.[4]

  • Add 1.8 mL of 50:50 (v/v) methanol:water.[4]

  • Homogenize the sample using a BeadRuptor instrument (e.g., one cycle at 5.3 m/sec for 30 seconds).[4]

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge the homogenate at 13,300 rpm for 10 minutes to pellet the cell debris.[4]

  • Collect the supernatant for the extraction procedure.

Extraction and Clean-up Protocols

Materials:

  • Tissue homogenate supernatant

  • Ethyl acetate

  • Hexane

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • To the supernatant from the homogenization step, add a mixture of ethyl acetate and hexane.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at a moderate speed (e.g., 3000 rpm) for 5-10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the mobile phase to be used for HPLC or LC-MS/MS analysis.

Materials:

  • Tissue homogenate supernatant

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Washing solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the tissue homogenate supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the sulfadoxine from the cartridge with 4 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

Analytical Methods

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1M Potassium dihydrogen phosphate buffer (pH 2.2) (45:55 v/v)[5]

  • Flow Rate: 1.5 mL/min[5]

  • Detection Wavelength: 254 nm[5]

  • Injection Volume: 20 µL

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., Phenomenex C18, 250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile and Phosphate buffer (pH 2.5) (75:25 v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 5 µL[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 311.1

  • Product Ion (m/z): 156.1, 108.1 (example transitions, should be optimized)

Data Presentation

The performance of different methods for sulfadoxine analysis can be compared using several key parameters. The following tables summarize quantitative data from various studies.

Table 1: HPLC-UV Method Performance

ParameterValueMatrixReference
Linearity Range250 - 1500 µg/mLTablet[5]
Limit of Detection (LOD)0.05 - 0.11 µg/mLBulk Drug[1]
Limit of Quantification (LOQ)0.17 - 0.36 µg/mLBulk Drug[1]
Recovery82-85%Whole Blood[1]

Table 2: LC-MS/MS Method Performance

ParameterValueMatrixReference
Linearity Range50 - 300 ng/mLPharmaceutical Formulation[1][3]
Limit of Detection (LOD)0.82 ng/mLPharmaceutical Formulation[1][3]
Limit of Quantification (LOQ)2.73 ng/mLPharmaceutical Formulation[1][3]
Recovery86-104%Poultry Meat[6][7]
Accuracy99.99% - 100.11%Pharmaceutical Formulation[1][3]

Table 3: Recovery of Sulfadoxine from Spiked Tissue Samples

Tissue TypeExtraction MethodRecovery (%)Reference
Chicken LiverQuEChERS86 - 104[7]
Poultry MeatLiquid-Liquid ExtractionNot specified, but within acceptable limits[6]
Pig LiverNot specifiedStable during frozen storage[8]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the sample preparation and analysis of sulfadoxine in tissue homogenates. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and specificity of the analysis. For routine monitoring where higher concentrations are expected, HPLC-UV can be a cost-effective option. For analyses requiring high sensitivity and confirmation, such as residue analysis in food products, LC-MS/MS is the preferred method. Proper validation of the chosen method in the specific tissue matrix is essential to ensure accurate and reliable results.

References

Application of Sulfadoxine-d4 in Pharmacokinetic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadoxine, a long-acting sulfonamide, is a critical component of antimalarial therapies, often used in combination with pyrimethamine. Understanding its pharmacokinetic profile is essential for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as Sulfadoxine-d4, is the gold standard for quantitative bioanalysis in pharmacokinetic studies. This deuterated analog of sulfadoxine exhibits similar physicochemical properties to the parent drug, allowing for accurate and precise quantification by correcting for variability in sample preparation and instrument response.[1]

These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic research, including detailed experimental protocols for sample analysis, data presentation, and visualization of key workflows.

Core Principles of Using this compound in Pharmacokinetic Studies

The fundamental principle behind using this compound as an internal standard is isotopic dilution mass spectrometry. By adding a known amount of this compound to biological samples, the ratio of the analyte (Sulfadoxine) to the internal standard can be measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ratio is then used to calculate the concentration of Sulfadoxine in the unknown sample, effectively normalizing for any loss during sample processing or fluctuations in the mass spectrometer's performance.

Data Presentation

The following tables summarize key quantitative data for the analysis of sulfadoxine using this compound as an internal standard, as well as pharmacokinetic parameters of sulfadoxine determined in studies utilizing this methodology.

Table 1: LC-MS/MS Method Validation Parameters for Sulfadoxine Analysis
ParameterValueReference
Linearity Range 1 - 200 µg/mL[1][2]
Lower Limit of Quantification (LLOQ) 1 µg/mL[1]
Mean Recovery of Sulfadoxine 94.3 ± 3.2%[1][2]
Inter-assay Precision (RSD) 5.4% - 8.7%[3]
Inter-assay Accuracy (CV) -1% - 15%[4]
Table 2: Mass Spectrometry Parameters for Sulfadoxine and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Sulfadoxine 311245ESI+[1][2]
This compound (Internal Standard) 315249ESI+[1][2]
Table 3: Pharmacokinetic Parameters of Sulfadoxine in Pregnant Women (Single 1500 mg Dose)
ParameterValue (Median)UnitReference
Cmax (Maximum Concentration) 183.07mg/L[5]
AUC0-∞ (Area Under the Curve) 22,315mg·h/L[6]
t1/2 (Half-life) 148hours[4]
CL/F (Apparent Clearance) Increased by 67% during pregnancy-[3]
Vss/F (Apparent Volume of Distribution) Increased by 14% during pregnancy-[3]

Experimental Protocols

This section provides detailed methodologies for conducting a pharmacokinetic study of sulfadoxine using this compound as an internal standard.

Pharmacokinetic Study Design

A typical pharmacokinetic study of sulfadoxine involves a single-dose, open-label design in the target population (e.g., healthy volunteers, pregnant women, children).[5][6]

Protocol:

  • Subject Recruitment: Recruit a cohort of subjects based on the study objectives. For instance, a study investigating the effect of pregnancy on sulfadoxine pharmacokinetics would recruit pregnant and non-pregnant women.[6]

  • Informed Consent: Obtain written informed consent from all participants.

  • Dosing: Administer a single oral dose of sulfadoxine (e.g., 1500 mg).[5][6]

  • Blood Sampling: Collect venous blood samples into K2EDTA tubes at predetermined time points. A typical sampling schedule includes pre-dose (0 hours) and multiple time points post-dose, such as 1, 2, 4, 6, 12, 24, 48, 72 hours, and then on days 7, 14, 21, and 28 to capture the long elimination half-life of the drug.[1][6]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Storage: Store the plasma samples at -70°C until analysis.[1]

Analytical Method: Quantification of Sulfadoxine in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of sulfadoxine in human plasma.[1]

Materials and Reagents:

  • Sulfadoxine reference standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • K2EDTA human plasma (for calibration standards and quality controls)

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of sulfadoxine and this compound in methanol.

    • Prepare working solutions of sulfadoxine for calibration standards and quality controls (QCs) by serial dilution of the stock solution.

    • Prepare a working solution of this compound in a mixture of acetonitrile and water (1:9, v/v) containing 0.1% formic acid.[1]

  • Preparation of Calibration Standards and Quality Controls:

    • Spike blank human plasma with the sulfadoxine working solutions to create a series of calibration standards (e.g., 1, 5, 10, 20, 50, 100, 200 µg/mL) and QCs at low, medium, and high concentrations.[1]

  • Sample Preparation (Protein Precipitation):

    • To 5 µL of plasma sample (unknown, calibration standard, or QC), add the this compound internal standard working solution.

    • Add acetonitrile to precipitate the plasma proteins.[1]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 column (e.g., ACE Excel SuperC18, 50 × 2.1 mm, 1.7 μm).[1]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.8 mL/min.[1]

      • Gradient Elution: A gradient program should be used to separate sulfadoxine from endogenous plasma components.[1]

      • Injection Volume: 3 µL.[1]

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Sulfadoxine: m/z 311 → 245.[1][2]

        • This compound: m/z 315 → 249.[1][2]

  • Data Analysis:

    • Integrate the peak areas for sulfadoxine and this compound.

    • Calculate the peak area ratio of sulfadoxine to this compound.

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression (1/x).[1]

    • Determine the concentration of sulfadoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Pharmacokinetic Data Analysis

Protocol:

  • Concentration-Time Profiles: Plot the plasma concentration of sulfadoxine versus time for each subject.

  • Pharmacokinetic Parameter Calculation: Use non-compartmental or compartmental analysis software (e.g., NONMEM) to calculate key pharmacokinetic parameters.[3]

    • Cmax (Maximum Plasma Concentration): Determined directly from the concentration-time data.

    • Tmax (Time to Cmax): The time at which Cmax is observed.

    • AUC (Area Under the Curve): Calculated using the trapezoidal rule.[4]

    • t1/2 (Elimination Half-life): Calculated from the terminal elimination rate constant.

    • CL/F (Apparent Clearance): Calculated as Dose/AUC.

    • Vd/F (Apparent Volume of Distribution): Calculated as (Dose/AUC) / elimination rate constant.

Visualizations

Pharmacokinetic Study Workflow

G cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase SubjectRecruitment Subject Recruitment Dosing Dosing SubjectRecruitment->Dosing BloodSampling Blood Sampling Dosing->BloodSampling SamplePreparation Plasma Sample Preparation BloodSampling->SamplePreparation InternalStandard Addition of This compound SamplePreparation->InternalStandard LCMS LC-MS/MS Analysis InternalStandard->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing ConcentrationCalculation Concentration Calculation DataProcessing->ConcentrationCalculation PKAnalysis Pharmacokinetic Parameter Analysis ConcentrationCalculation->PKAnalysis

Caption: Workflow for a pharmacokinetic study of sulfadoxine.

Analytical Workflow for Sulfadoxine Quantification

G PlasmaSample Plasma Sample (5 µL) AddIS Add this compound (Internal Standard) PlasmaSample->AddIS ProteinPrecipitation Protein Precipitation (Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMSInjection Inject Supernatant (3 µL) into LC-MS/MS SupernatantTransfer->LCMSInjection DataAcquisition Data Acquisition (MRM Mode) LCMSInjection->DataAcquisition G cluster_0 Core Validation Parameters Linearity Linearity ValidatedMethod Validated Bioanalytical Method Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LLOQ LLOQ LLOQ->ValidatedMethod Selectivity Selectivity Selectivity->ValidatedMethod Recovery Recovery Recovery->ValidatedMethod Stability Stability Stability->ValidatedMethod

References

Application Note: Determination of Sulfadoxine Residues in Food using Sulfadoxine-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfadoxine is a sulfonamide antibiotic used in veterinary medicine. Its residues in food products of animal origin, such as meat and poultry, are a concern for consumer safety, necessitating sensitive and reliable analytical methods for their monitoring. This application note describes a robust and validated method for the quantitative determination of sulfadoxine residues in food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Sulfadoxine-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described method is suitable for routine monitoring and quality control in food safety laboratories.

Principle

This method employs a liquid-liquid extraction (LLE) procedure to isolate sulfadoxine from homogenized food samples. The extract is then concentrated and analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using an internal standard, this compound, which is added at the beginning of the sample preparation process.

Experimental Protocols

Materials and Reagents
  • Standards: Sulfadoxine (analytical standard), this compound (internal standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl acetate (HPLC grade), n-Hexane (HPLC grade), Formic acid (LC-MS grade), Acetic acid (glacial, analytical grade)

  • Water: Deionized water, 18 MΩ·cm or higher purity

  • Food Sample: Poultry meat (or other relevant food matrix)

Standard Solution Preparation
  • Sulfadoxine Stock Solution (1 mg/mL): Accurately weigh 10 mg of sulfadoxine standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 5, 10, 25, 50, 75, 100 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction for Poultry Meat)
  • Homogenization: Homogenize a representative portion of the poultry meat sample using a blender or food processor.

  • Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the 1 µg/mL this compound internal standard spiking solution to the sample.

  • Extraction:

    • Add 10 mL of ethyl acetate and 5 mL of n-hexane to the centrifuge tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Instrumental Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[1]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfadoxine311.1156.0
This compound315.1160.0

Data Presentation

The following tables summarize the quantitative data from method validation studies for the determination of sulfadoxine in poultry meat.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99
Recovery85-110%
Precision (RSD%)< 15%
Limit of Detection (LOD)3 µg/kg[2]
Limit of Quantification (LOQ)10 µg/kg[2]

Table 2: Recovery and Precision Data

Spiked Concentration (µg/kg)Mean Recovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
1092.55.88.2
5098.24.16.5
100101.53.55.3

Table 3: Maximum Residue Limits (MRLs) for Sulfadoxine

Food MatrixMRL (µg/kg)Reference
Muscle (Cattle, Swine)100Canada[3][4]
Liver (Cattle, Swine)100Canada[3][4]
Kidney (Cattle, Swine)100Canada[3][4]
Fat (Cattle)100Canada[3][4]
Poultry Tissues100European Union[5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Homogenized Food Sample (5g) spike Spike with this compound (Internal Standard) sample->spike extraction Liquid-Liquid Extraction (Ethyl Acetate/Hexane) spike->extraction centrifuge Centrifugation extraction->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporation to Dryness collect->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute filter Filtration (0.22 µm) reconstitute->filter lc_injection LC Injection filter->lc_injection lc_separation Chromatographic Separation (C18) lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification using Internal Standard Calibration ms_detection->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the determination of Sulfadoxine residues.

References

Application Notes and Protocols: The Use of Sulfadoxine-d4 in Malaria Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Sulfadoxine-d4, a deuterated analog of the antimalarial drug sulfadoxine, in the context of malaria drug resistance studies. While primarily utilized as an internal standard for pharmacokinetic analyses, the principles of stable isotope labeling suggest its potential for broader applications in understanding resistance mechanisms. This document outlines detailed protocols for key experiments and provides a framework for integrating this compound into drug resistance research workflows.

Introduction to Sulfadoxine and Drug Resistance

Sulfadoxine is a sulfonamide antibiotic that has been a cornerstone of malaria treatment for decades, typically in combination with pyrimethamine. It functions by inhibiting the enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway of Plasmodium falciparum, the deadliest malaria parasite. This pathway is crucial for the synthesis of nucleic acids and amino acids, and its disruption is lethal to the parasite.[1] However, the widespread use of sulfadoxine has led to the emergence and spread of drug-resistant strains of P. falciparum. Resistance is primarily associated with point mutations in the dhps gene, which reduce the binding affinity of sulfadoxine to the enzyme.[2] Monitoring the emergence and spread of these resistant parasites is critical for effective malaria control strategies.

Role of this compound in Research

This compound is a stable isotope-labeled version of sulfadoxine where four hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher mass but with chemical and biological properties that are nearly identical to the unlabeled compound. To date, the predominant application of this compound in malaria research has been as an internal standard in pharmacokinetic studies. Its distinct mass allows for precise quantification of sulfadoxine in biological matrices like plasma using liquid chromatography-mass spectrometry (LC-MS/MS).

Potential Applications in Drug Resistance Studies:

While not yet widely documented, the use of this compound could be extended to more direct investigations of drug resistance:

  • Metabolic Stability Studies: Comparing the metabolic breakdown of sulfadoxine and this compound in the presence of parasite enzymes or liver microsomes could reveal if resistance mechanisms involve altered drug metabolism. Deuteration at sites of metabolic activity can slow down enzymatic processes, providing insights into metabolic pathways.

  • Competitive Binding Assays: Stable isotope-labeled ligands are valuable tools in competitive binding assays. This compound could be used to study the binding kinetics of sulfadoxine to wild-type and mutant DHPS enzymes, helping to quantify the impact of resistance-conferring mutations on drug-target interactions.

  • Cellular Uptake and Efflux Studies: By using LC-MS/MS to differentiate between the labeled and unlabeled drug, researchers could design experiments to investigate whether resistant parasites exhibit altered uptake or efflux of sulfadoxine.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to sulfadoxine and its use in research.

Table 1: Mass Spectrometry Parameters for Sulfadoxine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Application
Sulfadoxine311.0245.0Quantification in biological samples
This compound315.0249.0Internal standard for quantification

Table 2: In Vitro Susceptibility of P. falciparum to Sulfadoxine

Parasite StrainGenotype (dhps mutations)IC50 (nM)Reference
F 32Wild-type<10[3]
K 1Resistant>1000[3]
Field Isolates (Brazil)MixedMean: 132.2 (ng/mL)[4]

Note: IC50 values can vary significantly based on the assay conditions, particularly the levels of p-aminobenzoic acid (PABA) and folic acid in the culture medium.[2]

Experimental Protocols

Protocol for Quantification of Sulfadoxine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for pharmacokinetic analysis.

Objective: To accurately quantify the concentration of sulfadoxine in human plasma samples.

Materials:

  • Human plasma samples

  • Sulfadoxine analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of sulfadoxine in methanol or DMSO.

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Serially dilute the sulfadoxine stock solution with drug-free human plasma to create calibration standards at a range of concentrations (e.g., 1-200 µg/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing the this compound internal standard at a fixed concentration.

    • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the C18 column.

      • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

      • Optimize the gradient to ensure good separation of sulfadoxine from other plasma components.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for sulfadoxine (m/z 311.0 → 245.0) and this compound (m/z 315.0 → 249.0).

      • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both sulfadoxine and this compound.

    • Calculate the peak area ratio of sulfadoxine to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of sulfadoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for In Vitro Sulfadoxine Susceptibility Assay of P. falciparum

This protocol describes a general method for determining the 50% inhibitory concentration (IC50) of sulfadoxine against P. falciparum in vitro.

Objective: To assess the sensitivity of different P. falciparum strains to sulfadoxine.

Materials:

  • Synchronized P. falciparum cultures (ring stage)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640) with low concentrations of PABA and folic acid.

  • Sulfadoxine stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • SYBR Green I nucleic acid stain or [3H]-hypoxanthine for parasite growth quantification

  • Fluorescence plate reader or liquid scintillation counter

Procedure:

  • Preparation of Drug Plates:

    • Serially dilute the sulfadoxine stock solution in the complete culture medium to achieve a range of final concentrations.

    • Add the diluted drug solutions to the wells of a 96-well plate. Include drug-free wells as a negative control (100% growth) and wells with uninfected RBCs as a background control.

  • Parasite Culture Preparation:

    • Use highly synchronized ring-stage parasite cultures.

    • Prepare a parasite suspension with a starting parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation:

    • Add the parasite suspension to each well of the drug-dosed plate.

    • Incubate the plate for 72 hours (to cover one full asexual cycle) at 37°C in the controlled gas environment.

  • Quantification of Parasite Growth:

    • SYBR Green I Method:

      • After incubation, lyse the RBCs and stain the parasite DNA with SYBR Green I.

      • Measure the fluorescence intensity using a plate reader.

    • [3H]-Hypoxanthine Incorporation Method:

      • Add [3H]-hypoxanthine to the wells for the last 24 hours of incubation.

      • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the background fluorescence/radioactivity from all readings.

    • Normalize the data to the drug-free control wells (representing 100% growth).

    • Plot the percentage of growth inhibition against the logarithm of the sulfadoxine concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol for Metabolic Stability Assay of Sulfadoxine using Liver Microsomes

This protocol outlines a method to assess the in vitro metabolic stability of sulfadoxine. A similar protocol could be used with this compound to compare their metabolic rates.

Objective: To determine the rate of metabolic degradation of sulfadoxine by liver microsomal enzymes.

Materials:

  • Human liver microsomes

  • Sulfadoxine stock solution (in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (e.g., a related sulfonamide not metabolized by the same enzymes, or this compound if comparing with unlabeled sulfadoxine)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the phosphate buffer and liver microsomes. Pre-warm the mixture to 37°C.

    • In separate tubes, add the sulfadoxine stock solution to achieve the desired final concentration (e.g., 1 µM).

    • To initiate the metabolic reaction, add the NADPH regenerating system to the tubes. For a negative control, add buffer instead of the NADPH system.

  • Time Course Incubation:

    • Incubate the reaction mixtures at 37°C.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the terminated reaction samples.

    • Analyze the supernatant for the remaining concentration of sulfadoxine using the LC-MS/MS method described in Protocol 4.1.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining sulfadoxine against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

Folate_Biosynthesis_Pathway cluster_parasite P. falciparum Folate Biosynthesis cluster_drugs Drug Inhibition GTP GTP GTPCH GTP cyclohydrolase I GTP->GTPCH DHNP Dihydroneopterin triphosphate PTPS Pyruvoyltetrahydropterin synthase DHNP->PTPS HMDHP Hydroxymethyldihydropterin HPPK Hydroxymethyldihydropterin pyrophosphokinase HMDHP->HPPK DHPP Dihydropteroate pyrophosphate DHPS Dihydropteroate synthase (DHPS) DHPP->DHPS DHP Dihydropteroate DHFS Dihydrofolate synthase DHP->DHFS DHF Dihydrofolate (DHF) DHFR Dihydrofolate reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_synthesis DNA & Amino Acid Synthesis THF->DNA_synthesis PABA p-Aminobenzoic acid (PABA) PABA->DHPS GTPCH->DHNP PTPS->HMDHP HPPK->DHPP DHPS->DHP DHFS->DHF DHFR->THF Sulfadoxine Sulfadoxine Sulfadoxine->DHPS Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits

Caption: Folate biosynthesis pathway in P. falciparum and points of inhibition by sulfadoxine and pyrimethamine.

Experimental_Workflow cluster_workflow Workflow for Investigating Sulfadoxine Resistance cluster_invitro In Vitro Characterization cluster_pkpd Pharmacokinetic & Metabolic Studies cluster_molecular Molecular & Mechanistic Analysis start Start: Resistant & Sensitive P. falciparum Strains invitro_assay In Vitro Susceptibility Assay (Protocol 4.2) start->invitro_assay pk_study Pharmacokinetic Study (Protocol 4.1 using this compound) start->pk_study metabolic_assay Metabolic Stability Assay (Protocol 4.3 with Sulfadoxine/Sulfadoxine-d4) start->metabolic_assay gene_sequencing dhps Gene Sequencing start->gene_sequencing binding_assay Competitive Binding Assay (using this compound) start->binding_assay Potential Application ic50 Determine IC50 Values invitro_assay->ic50 end Correlate Genotype, IC50, Metabolic Stability, and PK Data to Understand Resistance Mechanism ic50->end pk_params Determine Pharmacokinetic Parameters (Clearance, Half-life) pk_study->pk_params metabolic_rate Compare Metabolic Rates metabolic_assay->metabolic_rate pk_params->end metabolic_rate->end mutations Identify Resistance Mutations gene_sequencing->mutations binding_kinetics Determine Binding Affinity (Kd) binding_assay->binding_kinetics mutations->end binding_kinetics->end

Caption: Proposed experimental workflow for investigating sulfadoxine resistance using this compound.

References

Troubleshooting & Optimization

minimizing matrix effects for Sulfadoxine analysis in whole blood

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sulfadoxine in whole blood. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of Sulfadoxine in whole blood, particularly focusing on minimizing matrix effects.

Question: I am observing significant ion suppression in my LC-MS/MS analysis of Sulfadoxine from whole blood. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a common matrix effect in whole blood analysis, leading to reduced analyte signal and inaccurate quantification. The primary culprits are endogenous components of the blood matrix that co-elute with Sulfadoxine and interfere with its ionization.

Potential Causes and Solutions:

  • Phospholipids: These are major contributors to ion suppression.

    • Solution 1: Sample Preparation: Employ a sample preparation technique specifically designed to remove phospholipids. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) with a phospholipid removal sorbent are highly effective. Protein precipitation (PPT) is less effective at removing phospholipids.

    • Solution 2: Chromatographic Separation: Optimize your LC method to separate Sulfadoxine from the bulk of phospholipids. This can be achieved by using a column with a different selectivity or by adjusting the gradient elution profile.

  • Proteins: Incomplete removal of proteins can lead to ion source contamination and signal suppression.

    • Solution: Ensure your protein precipitation procedure is efficient. Using cold acetonitrile or methanol can improve precipitation. A precipitating agent-to-sample ratio of at least 3:1 (v/v) is recommended.

  • Salts: High salt concentrations from buffers or the blood matrix itself can interfere with ionization.

    • Solution: Use SPE, which includes a wash step to remove salts before eluting the analyte. If using PPT, ensure the supernatant is sufficiently diluted before injection.

Logical Flow for Troubleshooting Ion Suppression:

IonSuppressionTroubleshooting cluster_sample_prep Sample Preparation Solutions start Start: Ion Suppression Observed sample_prep Review Sample Preparation Method start->sample_prep Initial Check chromatography Optimize Chromatographic Separation sample_prep->chromatography If suppression persists ppt Improve PPT: - Use cold solvent - Increase solvent:sample ratio sample_prep->ppt spe Implement SPE: - Effective phospholipid and salt removal sample_prep->spe sle Consider SLE: - High recovery and cleanliness sample_prep->sle is_check Evaluate Internal Standard Performance chromatography->is_check If suppression persists end_good Resolution: Stable and Accurate Signal is_check->end_good If stable end_bad Persistent Issue: Consult Instrument Specialist is_check->end_bad If unstable

Caption: Troubleshooting workflow for ion suppression in Sulfadoxine analysis.

Question: My recovery of Sulfadoxine is low and inconsistent. What could be the issue?

Answer:

Low and variable recovery can stem from several factors during sample preparation.

Potential Causes and Solutions:

  • Inefficient Extraction: The chosen solvent or sorbent may not be optimal for Sulfadoxine.

    • Protein Precipitation: The choice of precipitation solvent can impact recovery. While acetonitrile is common, methanol or a mixture might be more effective for Sulfadoxine.

    • Liquid-Liquid Extraction (LLE): The pH of the aqueous phase and the choice of organic solvent are critical. Sulfadoxine is a weak acid, so adjusting the pH to below its pKa (~6.1) will keep it in its neutral form, improving extraction into an organic solvent.

    • Solid-Phase Extraction (SPE): Ensure the sorbent chemistry is appropriate (e.g., C18) and that the conditioning, loading, washing, and elution steps are optimized. Incomplete elution is a common cause of low recovery.

  • Analyte Instability: Sulfadoxine may be degrading during sample processing.

    • Solution: Minimize the time samples are at room temperature. Process samples on ice if stability is a concern.

  • Hemolysis: The presence of hemolyzed red blood cells can affect extraction efficiency.[1]

    • Solution: Inspect samples for hemolysis (pink or red plasma/serum) before extraction. If hemolyzed samples must be analyzed, validate the method specifically for this matrix to assess the impact on recovery.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation method is best for minimizing matrix effects for Sulfadoxine in whole blood?

There is no single "best" method, as the optimal choice depends on factors like required throughput, sensitivity, and available equipment. However, here is a general comparison:

  • Protein Precipitation (PPT): Fastest and simplest method, but generally provides the least clean extract, often resulting in significant matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT but is more labor-intensive and may have lower recovery if not optimized.

  • Solid-Phase Extraction (SPE): Offers excellent cleanup and can effectively remove both phospholipids and salts, leading to minimal matrix effects.[3] It is more time-consuming and costly than PPT.

  • Supported Liquid Extraction (SLE): A more automated and less error-prone version of LLE that provides a clean extract with high recovery.[4]

  • Turbulent Flow Chromatography (TFC): A high-throughput, online sample cleanup technique that minimizes manual sample preparation and can effectively reduce matrix effects.[5]

Q2: How does the choice of solvent in Protein Precipitation affect Sulfadoxine analysis?

The choice of organic solvent in PPT influences protein removal efficiency and the potential for analyte co-precipitation. Acetonitrile generally provides better protein removal, while methanol may offer better recovery for some analytes. A mixture of solvents, sometimes with additives like zinc sulfate, can be optimized for a balance of protein removal and analyte recovery.[6]

Q3: What is the impact of hemolysis on the analysis of Sulfadoxine?

Hemolysis, the rupture of red blood cells, releases intracellular components into the plasma or serum.[7] This can introduce additional matrix components that may interfere with the analysis, potentially leading to ion suppression or enhancement.[1] It can also affect the distribution of the drug between plasma and red blood cells, impacting the accuracy of whole blood measurements. It is crucial to assess the impact of hemolysis during method validation.

Q4: How can I confirm that phospholipids are the cause of my ion suppression?

You can use a mass spectrometer to monitor for characteristic phospholipid fragment ions (e.g., m/z 184 for phosphocholine-containing lipids) during your chromatographic run.[8] If the elution profile of these ions overlaps with your Sulfadoxine peak, it is a strong indication that phospholipids are contributing to the matrix effect.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical performance characteristics of different sample preparation methods for Sulfadoxine analysis. Values are indicative and may vary based on specific laboratory conditions and protocols.

Sample Preparation MethodTypical Recovery (%)Matrix Effect ReductionThroughputCost per Sample
Protein Precipitation (PPT) 85 - 95[9]LowHighLow
Liquid-Liquid Extraction (LLE) 60 - 85[10]ModerateLowLow-Medium
Solid-Phase Extraction (SPE) > 90[11]HighMediumHigh
Supported Liquid Extraction (SLE) > 90HighHighMedium-High
Turbulent Flow Chromatography (TFC) > 90HighVery HighHigh (instrumentation)

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a fast and simple method for sample cleanup.

Workflow Diagram:

PPT_Workflow start Start: Whole Blood Sample add_solvent Add Cold Acetonitrile (3:1 v/v) start->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (10 min, 10,000 x g) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation workflow for Sulfadoxine analysis.

Methodology:

  • Pipette 100 µL of whole blood into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (or other optimized precipitation solvent).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to PPT.

Workflow Diagram:

SPE_Workflow start Start: Pre-treated Whole Blood condition 1. Condition SPE Cartridge (e.g., with Methanol then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (to remove interferences) load->wash elute 4. Elute Sulfadoxine (with appropriate solvent) wash->elute analyze Analyze Eluate by LC-MS/MS elute->analyze

Caption: Solid-Phase Extraction workflow for Sulfadoxine analysis.

Methodology:

  • Pre-treat Sample: Lyse 100 µL of whole blood with a suitable buffer.

  • Condition Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load Sample: Load the pre-treated whole blood sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences and salts.

  • Elute: Elute Sulfadoxine from the cartridge with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in mobile phase for LC-MS/MS analysis.

Protocol 3: Supported Liquid Extraction (SLE)

This protocol offers a high-throughput alternative to traditional LLE.

SLE_Workflow start Start: Pre-treated Whole Blood load 1. Load Sample onto SLE Plate/Cartridge start->load wait 2. Wait 5 minutes for absorption load->wait elute 3. Elute with a water-immiscible solvent wait->elute collect 4. Collect the eluate elute->collect analyze Analyze Eluate by LC-MS/MS collect->analyze

References

Technical Support Center: Optimizing LC Gradient for Sulfadoxine and Metabolite Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Sulfadoxine and its metabolites. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography (LC) methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common LC setup for separating Sulfadoxine and its metabolites?

A1: The most prevalent approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. The mobile phase typically consists of an aqueous buffer (like phosphate or formate) and an organic modifier, most commonly acetonitrile or methanol. Gradient elution is often necessary to achieve adequate separation between the parent drug and its more polar metabolites.

Q2: What are the primary metabolites of Sulfadoxine I should expect to see?

A2: The major metabolite of Sulfadoxine is N-acetyl-sulfadoxine.[1][2] Sulfadoxine can also undergo limited metabolism to form a more water-soluble glucuronide conjugate.[3] Your optimization should focus on resolving Sulfadoxine from N-acetyl-sulfadoxine, which is generally more polar.

Q3: Why is controlling the mobile phase pH so critical for this separation?

A3: Controlling pH is crucial because Sulfadoxine and its metabolites are ionizable compounds.[2] Their retention on a reversed-phase column is highly dependent on their ionization state.[4] By adjusting the mobile phase pH to be at least two units below the pKa of the analytes (Sulfadoxine pKa ≈ 6.3), you can suppress their ionization, making them less polar and increasing their retention on the C18 column.[2][5] This "ion-suppression" technique often leads to better peak shapes and improved resolution.[4] Many established methods use a pH between 2.5 and 4.0.[6][7]

Q4: Should I use a gradient or isocratic elution?

A4: While isocratic methods can be used to separate Sulfadoxine from other unrelated drugs, a gradient elution is generally recommended for separating a parent drug from its metabolites.[6][7][8] Metabolites like N-acetyl-sulfadoxine are typically more polar than the parent drug and will elute earlier. A gradient, which starts with a higher percentage of aqueous mobile phase and gradually increases the organic solvent, allows for the retention and separation of polar metabolites while still eluting the less polar parent drug in a reasonable time with good peak shape.[8]

Troubleshooting Guide

Q: My Sulfadoxine and N-acetyl-sulfadoxine peaks are co-eluting or poorly resolved. How can I improve the separation?

A: Poor resolution is a common challenge. Here are several strategies to address it, starting with the simplest adjustments.

  • Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve resolution. For example, if your gradient runs from 20% to 80% acetonitrile in 10 minutes, try extending the gradient time to 15 or 20 minutes.[8]

  • Adjust the Mobile Phase pH: Small changes in pH can alter the selectivity between Sulfadoxine and its metabolites. Ensure the pH is stable and reproducible. Experiment with pH values between 2.5 and 4.0 to find the optimal selectivity.[5]

  • Change the Organic Solvent: The choice of organic solvent can impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. Methanol and acetonitrile have different properties and will interact with your analytes and the stationary phase differently.[8]

  • Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve the resolution of closely eluting peaks, although it will also increase backpressure.

Q: I'm observing significant peak tailing for the Sulfadoxine peak. What causes this and how can I fix it?

A: Peak tailing for basic compounds like Sulfadoxine in reversed-phase chromatography is often caused by secondary interactions with ionized silanol groups on the silica-based column packing.[5]

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH < 4) suppresses the ionization of the silanol groups, minimizing these unwanted interactions and improving peak shape.[5]

  • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are designed to minimize exposed silanols. If you are using an older column, switching to a modern equivalent can dramatically reduce tailing.

  • Add a Competing Base (Use with Caution): In some older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block the active silanol sites. However, this is not ideal for mass spectrometry (MS) detection as it can cause ion suppression.[9]

Q: A metabolite peak is eluting very early, near the solvent front (void volume). How can I increase its retention?

A: This indicates the metabolite is very polar and has minimal interaction with the C18 stationary phase under the current conditions.

  • Decrease the Initial Organic Solvent Percentage: Start your gradient with a lower concentration of organic solvent. For instance, if your gradient begins at 20% acetonitrile, try starting at 5% or 10%. You may need to hold this initial condition for a few minutes to ensure the polar metabolite is retained.[10]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, your metabolite may be too polar for good retention on a standard C18 column. Consider using:

    • A polar-embedded or aqueous-compatible C18 column: These are designed to be more stable and provide better retention for polar analytes in highly aqueous mobile phases.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate very polar compounds that are not retained in reversed-phase mode.[10][11]

Q: My retention times are shifting from one injection to the next. What are the likely causes?

A: Unstable retention times compromise data quality and reproducibility. The cause is often related to the system or the mobile phase.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to flush the column with at least 10 column volumes of the starting mobile phase.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, especially the buffer concentration and final pH, can lead to drift. Prepare mobile phases carefully and consistently, and always measure the pH of the aqueous portion before mixing with the organic solvent.[5]

  • Temperature Fluctuations: Use a column oven to maintain a constant, stable temperature. Fluctuations in ambient lab temperature can cause retention times to shift.[8]

  • Pump Performance: Check for leaks in the pump and fittings. Inconsistent flow from worn pump seals or malfunctioning check valves can cause pressure fluctuations and retention time variability.[12]

Data Presentation

The following tables summarize typical starting conditions for the separation of Sulfadoxine, often in combination with its partner drug, Pyrimethamine. These can be adapted for metabolite analysis.

Table 1: Example LC Method Parameters

ParameterMethod 1Method 2Method 3
Column Hypersil BDS C18 (250 x 4.6 mm, 4 µm)[6]Waters µBondapak C18 (39 x 300 mm, 3.6 µm)[7]C18 (100 x 4.6 mm, 2.6 µm)[13]
Mobile Phase A Phosphate BufferPhosphate BufferWater with Acetic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Composition 80:20 (A:B) - Isocratic[6]25:75 (A:B) - Isocratic[7]60:40 (A:B) - Isocratic[13]
pH 3.0[6]2.5[7]3.7[13]
Flow Rate 1.0 mL/min[6]1.0 mL/min[7]1.2 mL/min[13]
Detection (UV) 237 nm[6]230 nm[7]220 nm[13]
Retention Time (Sulfadoxine) 4.92 min[6]2.86 min[7]Not Specified

Note: The methods above are isocratic and for separating Sulfadoxine from Pyrimethamine. For metabolite separation, a gradient starting with a higher aqueous percentage (e.g., 90-95% A) is recommended.

Experimental Protocols

Protocol: Gradient Method Development for Sulfadoxine and Metabolites

This protocol provides a systematic approach to developing a robust gradient LC method.

  • Sample Preparation:

    • Prepare a stock solution of Sulfadoxine and any available metabolite standards in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of 10 µg/mL.

    • Filter the sample through a 0.2 or 0.45 µm syringe filter before injection.[14]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10-20 mM buffer solution (e.g., ammonium formate or phosphate). Adjust the pH to 3.0 using the corresponding acid (e.g., formic acid or phosphoric acid). Filter the buffer through a 0.45 µm filter.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.

  • Initial "Scouting" Gradient Conditions:

    • Column: C18, 100-150 mm length, 2.1-4.6 mm ID, < 5 µm particle size.

    • Flow Rate: 0.8 mL/min (for 4.6 mm ID) or 0.3 mL/min (for 2.1 mm ID).

    • Column Temperature: 35 °C.

    • Injection Volume: 5-10 µL.

    • UV Detection: Set to the lambda max of Sulfadoxine (~230-240 nm and ~270 nm).[6][7]

    • Gradient Program:

      • 0.0 min: 5% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 5% B

      • 22.0 min: 5% B (Re-equilibration)

  • Optimization Steps:

    • Analyze the Scouting Run: Identify the retention times of your compounds.

    • Adjust Initial %B: If the polar metabolite elutes too early, decrease the starting %B to 2% or hold at 5% B for the first 1-2 minutes.

    • Optimize the Gradient Slope: If resolution is poor, increase the gradient time (e.g., from 15 min to 25 min) to flatten the slope. If all peaks elute much later than necessary and are well-resolved, you can shorten the gradient time to increase throughput.

    • Finalize the Method: Once optimal separation is achieved, document all parameters. Perform system suitability tests (e.g., inject the standard six times) to assess precision, resolution, and peak symmetry.

Visualizations

Troubleshooting_Workflow start Problem: Poor Separation q_resolution Are peaks unresolved or co-eluting? start->q_resolution q_tailing Is peak tailing an issue? q_resolution->q_tailing No sol_gradient 1. Decrease gradient slope 2. Change organic solvent (ACN/MeOH) 3. Adjust mobile phase pH q_resolution->sol_gradient Yes q_retention Is a peak eluting too early? q_tailing->q_retention No sol_tailing 1. Lower mobile phase pH (e.g., < 4) 2. Use a modern end-capped column q_tailing->sol_tailing Yes sol_retention 1. Decrease initial % organic solvent 2. Consider polar-embedded or HILIC column q_retention->sol_retention Yes end_node Re-evaluate Separation q_retention->end_node No sol_gradient->end_node sol_tailing->end_node sol_retention->end_node

Caption: Troubleshooting workflow for common LC separation issues.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Preparation (Dilution & Filtration) lc_system LC System (Equilibration & Injection) prep_sample->lc_system prep_mobile Mobile Phase Preparation (Buffer & pH) prep_mobile->lc_system separation Gradient Elution (C18 Column) lc_system->separation detection UV or MS Detection separation->detection data_analysis Chromatogram Analysis (Integration & Quantification) detection->data_analysis Sulfadoxine_Metabolism sulfadoxine Sulfadoxine (Less Polar) enzyme N-acetyltransferase 2 (NAT2) sulfadoxine->enzyme metabolite N-acetyl-sulfadoxine (More Polar) enzyme->metabolite

References

Technical Support Center: Troubleshooting Poor Peak Shape for Sulfadoxine-d4 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Sulfadoxine-d4 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a basic compound like this compound?

Peak tailing for basic compounds is frequently caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions create an additional retention mechanism that can lead to asymmetrical peaks.[2][4]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is critical. Sulfadoxine has acidic hydrogens with pKa values around 2.5 and 6.1.[5] If the mobile phase pH is too close to a pKa value, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion and tailing.[1] It is generally recommended to operate at a pH at least 2 units away from the analyte's pKa.

Q3: Can my sample solvent cause poor peak shape?

Yes, if the sample solvent is significantly stronger (has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or broadening.[6][7] Whenever possible, dissolve your sample in the mobile phase itself.[3][8][9]

Q4: What is an acceptable peak asymmetry or tailing factor?

Ideally, a peak should be perfectly symmetrical, with a tailing factor (TF) or asymmetry factor (As) of 1.0.[10] In practice, most methods specify an acceptable range, often with a tailing factor of less than 2.0.[11] Always refer to your specific method's system suitability criteria.

Q5: Could a blocked column frit be the cause of my peak shape problems?

If all peaks in your chromatogram are showing distortion (tailing, fronting, or splitting), a common cause is a partially blocked inlet frit on the column.[12] This can be caused by debris from the sample, mobile phase, or wear from pump seals.[12]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.

Initial Checks:

  • Review All Peaks: Determine if the tailing affects only the this compound peak or all peaks in the chromatogram.

    • All Peaks Tailing: This often points to a physical issue at the column inlet, such as a blocked frit or a void in the packing bed.[12]

    • Only this compound Tailing: This suggests a chemical interaction between the analyte and the stationary phase.[12]

Troubleshooting Steps:

  • Chemical Issues (Analyte-Specific Tailing):

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase to approximately 3.0 or below using an additive like 0.1% formic acid.[13] This protonates the acidic silanol groups on the silica packing, minimizing secondary interactions with the basic this compound molecule.[13]

    • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase (e.g., from 10 mM to 25-50 mM phosphate buffer for LC-UV) can help mask residual silanol interactions.[13] Note: For LC-MS, keep buffer concentrations below 10 mM to avoid ion suppression.[13]

    • Add a Competing Base: Introduce a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-20 mM).[2][3] TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[3]

    • Use an End-Capped Column: Switch to a column that is "end-capped" or "base-deactivated."[4][13] These columns have had their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[4]

  • Physical Issues (All Peaks Tailing):

    • Backflush the Column: Disconnect the column and reverse its direction, flushing it to waste. This can sometimes dislodge particulates from the inlet frit.[12]

    • Replace the Frit: If backflushing doesn't work, the inlet frit may need to be replaced.

    • Use a Guard Column or In-line Filter: To prevent future blockages, always use a guard column or an in-line filter to protect the analytical column from particulates.[4][12]

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed (this compound) q_all_peaks Are all peaks in the chromatogram affected? start->q_all_peaks c_chemical Likely Chemical Issue: Analyte-Stationary Phase Interaction q_all_peaks->c_chemical No c_physical Likely Physical or System Issue q_all_peaks->c_physical Yes sol_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) c_chemical->sol_ph sol_frit Backflush Column or Replace Inlet Frit c_physical->sol_frit sol_buffer Increase Buffer Strength or Add Competing Base (TEA) sol_ph->sol_buffer sol_column Use End-Capped or Base-Deactivated Column sol_buffer->sol_column sol_void Check for Column Void (Replace Column if Necessary) sol_frit->sol_void sol_dead_vol Check for Extra-Column (Dead) Volume in Tubing/Fittings sol_void->sol_dead_vol sol_overload Dilute Sample to Check for Column Overload sol_dead_vol->sol_overload

Caption: Troubleshooting decision tree for poor HPLC peak shape.

Data & Protocols

Table 1: Common Causes of Peak Tailing and Recommended Solutions
CauseDescriptionRecommended Solution(s)
Silanol Interactions Secondary ionic interactions between basic analytes (like this compound) and acidic silanol groups on the silica stationary phase.[1][4]Lower mobile phase pH (e.g., <3), use an end-capped column, add a competing base (e.g., TEA) to the mobile phase.[1][3][13]
Mismatched Sample Solvent The sample is dissolved in a solvent that is stronger than the mobile phase.[6]Dissolve the sample in the mobile phase or a weaker solvent; reduce injection volume.[7][8]
Column Overload Injecting too much sample mass onto the column, saturating the stationary phase.[4]Reduce the sample concentration or injection volume.[4][7]
Extra-Column Volume Excessive volume from long or wide-diameter tubing or improper fittings between the injector, column, and detector.[1][8]Use narrow-bore tubing (e.g., 0.005"), ensure fittings are properly connected with no gaps.[1]
Column Contamination/Damage A void has formed at the column inlet, or the inlet frit is partially blocked by particulates.[4][12]Backflush the column; replace the inlet frit; replace the column if a void is present.[12] Use a guard column.[12]
Metal Contamination Trace metals in the silica matrix or from system components can chelate with analytes, causing tailing.[2][8]Use a column with high-purity silica; passivate the HPLC system.
Table 2: Example HPLC Method Parameters for Sulfadoxine Analysis

This table summarizes typical starting conditions based on published methods. Optimization will be required for your specific application.

ParameterExample 1Example 2Example 3
Column ACE® Excel SuperC18 (50 x 2.1 mm, 1.7 µm)[14]Sunfire C18 (250 x 4.6 mm, 5 µm)[5]Zorbax Eclipse plus C18 (100 x 4.6 mm, 3.5 µm)[15]
Mobile Phase A Water + 0.1% Formic Acid[14]Ammonium Acetate Buffer[5]20 mM Sodium Acetate Buffer (pH 6)[15]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[14]Acetonitrile[5]Acetonitrile[15]
Mode Gradient[14]Isocratic[5]Isocratic (80:20 ACN:Buffer)[15]
Flow Rate 0.8 mL/min[14]1.0 mL/min[5]1.0 mL/min[15]
Detection MS/MS[14]UV at 270 nm[5]Not Specified[15]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Modifier

This protocol describes how to prepare a mobile phase with a controlled pH to minimize silanol interactions.

Objective: To prepare 1 liter of a 90:10 Acetonitrile:Water mobile phase with 0.1% formic acid.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (high purity, e.g., >98%)

  • 1000 mL graduated cylinder

  • 500 mL glass bottle for mobile phase

  • Micropipette

Procedure:

  • Measure 900 mL of HPLC-grade Acetonitrile using a clean graduated cylinder and pour it into the mobile phase bottle.

  • Measure 100 mL of HPLC-grade Water and add it to the same bottle.

  • Using a micropipette, add 1.0 mL of formic acid to the 1000 mL of solvent mixture. This creates a 0.1% (v/v) solution.

  • Cap the bottle and swirl gently to mix thoroughly.

  • Sonicate the mobile phase for 10-15 minutes to degas the solution and prevent bubble formation in the HPLC system.[9]

  • Label the bottle clearly with the composition and date of preparation.

Protocol 2: Checking for Extra-Column (Dead) Volume

Objective: To ensure that fittings and tubing are not contributing to peak broadening and tailing.

Procedure:

  • Inspect All Fittings: Start from the autosampler and trace the flow path to the detector. Ensure all PEEK or stainless steel fittings are fully seated. A common issue is a gap between the end of the tubing and the bottom of the port, which creates a void.[16]

  • Re-make Connections: If you suspect a bad connection, disconnect the fitting, inspect the ferrule and tubing for damage, and remake the connection. Tighten finger-tight fittings firmly, and use appropriate wrenches for stainless steel fittings, being careful not to overtighten.

  • Minimize Tubing Length: Use the shortest possible length of connection tubing with the narrowest internal diameter suitable for your system's pressure.[8] This is especially critical between the column outlet and the detector.

  • Test with a Standard: Inject a well-behaved standard compound before and after adjusting fittings to see if peak shape improves. A noticeable improvement in symmetry and a reduction in peak width indicates that extra-column volume was a contributing factor.

References

addressing cross-talk between Sulfadoxine and Sulfadoxine-d4 channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges when using Sulfadoxine-d4 as an internal standard for the quantification of Sulfadoxine, with a focus on addressing inter-channel cross-talk.

Frequently Asked Questions (FAQs)

Q1: What is cross-talk in the context of LC-MS/MS analysis of Sulfadoxine and this compound?

A1: Cross-talk, or cross-signal contribution, refers to the interference where the signal from the analyte (Sulfadoxine) is detected in the mass channel of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa.[1] This can occur when the mass spectrometer incorrectly records a signal for a specific compound even though it wasn't the one being measured at that moment.[1] In modern instruments, one form of cross-talk related to the time it takes for ions to clear the collision cell has been largely eliminated.[2] However, other sources of cross-talk remain relevant.

Q2: What causes cross-talk between the Sulfadoxine and this compound channels?

A2: The primary causes of cross-talk between an analyte and its SIL-IS include:

  • Natural Isotopic Abundance: Sulfadoxine contains atoms like sulfur, which have naturally occurring heavier isotopes.[3][4] The isotopic distribution of a high-concentration analyte can lead to a signal at the mass-to-charge ratio (m/z) of the deuterated internal standard, causing interference.[3][4]

  • Isotopic Impurity of the Internal Standard: The this compound standard may contain trace amounts of unlabeled Sulfadoxine.[1]

  • In-source Fragmentation: Although less common, fragmentation of the analyte within the ion source can potentially generate ions that interfere with the internal standard's signal.

Q3: How does cross-talk affect my experimental results?

A3: Cross-talk can significantly compromise the accuracy and reliability of your quantitative data. When the analyte signal contributes to the internal standard signal, it can lead to a non-linear calibration curve, particularly at higher analyte concentrations.[3][5] This occurs because the analyte/internal standard peak area ratio decreases artificially as the analyte concentration increases, leading to an underestimation of the actual concentration.[3]

Q4: Is it possible to have cross-talk from the internal standard to the analyte channel?

A4: Yes, this is also possible, often due to impurities in the SIL-IS. If the this compound standard contains unlabeled Sulfadoxine, it will contribute to the analyte's signal.[5] This typically results in a shift of the calibration curve, causing an increase in the y-intercept, but may not necessarily affect the accuracy if properly accounted for.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the simultaneous analysis of Sulfadoxine and this compound.

Problem 1: My calibration curve is non-linear, showing a negative deviation at high concentrations.

  • Plausible Cause: High concentrations of Sulfadoxine are likely contributing to the signal in the this compound channel due to natural isotopic overlap.[3]

  • Troubleshooting Steps:

    • Verify Cross-Talk: Prepare a high-concentration sample of only Sulfadoxine (without the internal standard) and analyze it. Monitor both the Sulfadoxine and this compound MRM transitions. Any signal detected in the this compound channel confirms cross-talk from the analyte.

    • Optimize Internal Standard Concentration: Increasing the concentration of the internal standard (this compound) can sometimes mitigate the relative contribution from the analyte's isotopic signal. However, be cautious as excessively high concentrations of the IS can cause ion suppression.[3]

    • Select a Different Precursor Ion for the IS: A highly effective strategy is to monitor a less abundant isotope of the SIL-IS as the precursor ion. For this compound (mass ~314), instead of monitoring the most abundant isotopic peak, select a precursor ion with a mass that has minimal or no contribution from the analyte's isotopes, such as M+2 of the IS.[3]

    • Chromatographic Separation: While Sulfadoxine and this compound are expected to co-elute, slight differences in retention time can occur due to the deuterium labeling.[6] Optimizing the chromatography to achieve baseline separation is generally not feasible or desirable for SIL-IS, as co-elution is needed to compensate for matrix effects.[6]

Problem 2: I'm observing a significant signal in my blank samples (processed without analyte).

  • Plausible Cause: The this compound internal standard is likely contaminated with unlabeled Sulfadoxine.[1]

  • Troubleshooting Steps:

    • Analyze the Internal Standard Solution: Prepare a solution containing only the this compound internal standard (at the working concentration) and analyze it. Monitor both the analyte and internal standard channels. A signal in the Sulfadoxine channel will confirm the presence of the unlabeled analyte as an impurity.

    • Source a New Lot of Internal Standard: If the impurity level is unacceptably high (e.g., greater than 0.1%), obtaining a new batch or lot of the this compound from the supplier may be necessary.

    • Adjust LLOQ: If the interference is consistent and low, you may be able to set the Lower Limit of Quantitation (LLOQ) sufficiently above the interference level.[1] The signal in blank samples should be ≤ 20% of the analyte signal at the LLOQ.[7]

Quantitative Data Summary

The following table summarizes typical Multiple Reaction Monitoring (MRM) transitions used for the quantification of Sulfadoxine and its deuterated internal standard, this compound, in positive electrospray ionization (ESI+) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Sulfadoxine (SD)311245[7][8]
This compound (SD-d4)315249[7][8]

Experimental Protocols

Protocol: Quantification of Sulfadoxine in Human Plasma using LC-MS/MS

This protocol describes a typical sample preparation and analysis workflow for determining Sulfadoxine concentrations in plasma samples.

  • Materials and Reagents:

    • Sulfadoxine and this compound reference standards[7]

    • LC-MS grade acetonitrile, water, and formic acid[7]

    • Human plasma (K2EDTA)[7]

  • Preparation of Standards and Internal Standard (IS) Solution:

    • Prepare stock solutions of Sulfadoxine and this compound in a suitable solvent (e.g., methanol).

    • Create a working internal standard solution by diluting the this compound stock. A typical concentration might be 1000 ng/mL.[7]

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Sulfadoxine into blank human plasma.

  • Sample Preparation (Protein Precipitation): [7]

    • Pipette 5 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., 1000 ng/mL this compound).

    • Vortex briefly to mix.

    • Add 175 µL of acetonitrile to precipitate plasma proteins.

    • Vortex mix for 5-10 seconds.

    • Centrifuge at high speed (e.g., 20,000 rcf) for 3 minutes.

    • Transfer the supernatant to a new tube or plate.

    • Dilute the supernatant 5-fold with water containing 0.1% formic acid.

  • LC-MS/MS Analysis: [7][8]

    • LC System: UPLC system (e.g., Waters I class)

    • Column: C18 column (e.g., ACE Excel SuperC18, 50 × 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 3 µL

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)

    • Ion Source: ESI+

    • Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the transitions listed in the table above.

  • Data Analysis:

    • Integrate the peak areas for both Sulfadoxine and this compound.

    • Calculate the peak area ratio (Sulfadoxine / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Use a linear regression model (often with 1/x weighting) to fit the calibration curve.[7]

    • Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Isotopic Cross-Talk from Analyte to Internal Standard cluster_Analyte Sulfadoxine (Analyte) cluster_IS This compound (Internal Standard) cluster_MS Mass Spectrometer Detection Channel Analyte Sulfadoxine Precursor: m/z 311 Analyte_Iso Natural Isotope (e.g., from ³⁴S) m/z ~315 Channel_IS IS Channel (Monitoring m/z 315) Analyte_Iso->Channel_IS Signal Contribution (Cross-Talk) IS This compound Precursor: m/z 315 IS->Channel_IS Intended Signal

Caption: Isotopic cross-talk from Sulfadoxine to the this compound channel.

Troubleshooting Workflow for Non-Linearity Start Issue: Non-Linear Calibration Curve Check_Analyte_XT Inject High Conc. Analyte Only. Monitor IS Channel. Start->Check_Analyte_XT Decision_XT Signal Detected in IS Channel? Check_Analyte_XT->Decision_XT Action_Select_Ion Mitigation Strategy: Select less abundant IS precursor ion (e.g., M+2 of IS) Decision_XT->Action_Select_Ion Yes Check_IS_Impurity Inject IS Only. Monitor Analyte Channel. Decision_XT->Check_IS_Impurity No End Problem Resolved Action_Select_Ion->End Decision_Impurity Signal Detected in Analyte Channel? Check_IS_Impurity->Decision_Impurity Action_New_IS Source New Lot of IS or Adjust LLOQ Decision_Impurity->Action_New_IS Yes Decision_Impurity->End No Action_New_IS->End

Caption: A logical workflow for troubleshooting cross-talk issues.

Experimental Workflow for Sulfadoxine Analysis Plasma 1. Plasma Sample (5 µL) Add_IS 2. Add Internal Standard (this compound) Plasma->Add_IS PPT 3. Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge 4. Centrifuge PPT->Centrifuge Dilute 5. Dilute Supernatant Centrifuge->Dilute Inject 6. Inject into LC-MS/MS Dilute->Inject Analyze 7. Data Analysis Inject->Analyze

Caption: Sample preparation and analysis workflow for Sulfadoxine.

References

Technical Support Center: Stability of Sulfadoxine-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulfadoxine-d4 in biological matrices. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices important?

A1: this compound is a deuterated form of Sulfadoxine, meaning specific hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Sulfadoxine in biological samples like plasma or serum.[1][2] The stability of this compound in the biological matrix is critical because its degradation can lead to inaccurate measurements of the target analyte (Sulfadoxine). Regulatory guidelines for bioanalytical method validation require stability to be thoroughly assessed under various storage and handling conditions.

Q2: What are the typical storage conditions for ensuring the stability of this compound in plasma?

A2: Based on validated bioanalytical methods, this compound is considered stable in human plasma under the following conditions:

  • Long-term storage: At least 960 days when stored at -70°C.[1]

  • Freeze-thaw cycles: Stable for at least four freeze-thaw cycles.[1]

  • Bench-top (Room Temperature): Stable for up to 6 days at approximately 22°C.[1]

It is important to note that while a study demonstrated the stability of the non-deuterated sulfadoxine under these conditions, the use of this compound as an internal standard in the same validated method implies its comparable stability.[1]

Q3: Can the biological matrix itself affect the stability of this compound?

A3: Yes, the components of a biological matrix can potentially impact the stability of an analyte or its deuterated internal standard. Factors such as enzymatic activity, pH, and the presence of reactive molecules in plasma, serum, or urine could theoretically lead to degradation. However, studies on sulfadoxine (the non-deuterated form) have shown it to be a very stable drug in human plasma, suggesting a low risk of matrix-induced degradation for this compound under typical bioanalytical conditions.[1]

Q4: Are there any known issues with the stability of deuterated internal standards like this compound?

A4: A potential issue with deuterated internal standards is the possibility of back-conversion, where the deuterium atoms are exchanged for hydrogen atoms from the surrounding matrix or solvent. This would lead to the formation of the unlabeled analyte and interfere with accurate quantification. However, the deuterium labels on this compound (benzene-d4) are on a chemically stable part of the molecule, making back-exchange highly unlikely under standard bioanalytical conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent internal standard (this compound) peak areas across a batch. 1. Inconsistent sample processing (e.g., evaporation, reconstitution).2. Bench-top instability if samples are left at room temperature for extended periods beyond validated limits.3. Improper storage of stock or working solutions.1. Ensure consistent and precise execution of the sample preparation protocol.2. Adhere to the validated bench-top stability time (e.g., up to 6 days at 22°C for plasma).[1] Process samples in smaller batches if necessary.3. Verify the storage conditions and expiration of stock and working solutions.
Gradual decrease in this compound response over a long-term study. 1. Long-term degradation in the biological matrix if storage conditions are not maintained.2. Degradation of the internal standard stock solution.1. Ensure samples are consistently stored at the validated temperature (e.g., -70°C).[1] Monitor freezer temperatures.2. Prepare fresh stock and working solutions of this compound from a certified reference material.
Variable results after repeated analysis of the same sample. Excessive freeze-thaw cycles beyond the validated limit.Limit the number of freeze-thaw cycles to what has been validated (e.g., four cycles).[1] Aliquot samples into smaller volumes before initial freezing if multiple analyses are anticipated.

Quantitative Stability Data

The following tables summarize the stability of sulfadoxine in human plasma, which serves as a reliable indicator for the stability of this compound when used as an internal standard in a validated bioanalytical method.[1]

Table 1: Freeze-Thaw Stability of Sulfadoxine in Human Plasma [1]

AnalyteConcentration LevelNumber of Cycles% Remaining (Mean)CV (%)
SulfadoxineLow495.60.4
SulfadoxineHigh489.50.8

Table 2: Bench-Top Stability of Sulfadoxine in Human Plasma at 22 ± 3°C [1]

AnalyteConcentration LevelDuration (hours)% Remaining (Mean)CV (%)
SulfadoxineLow144 (6 days)95.86.0
SulfadoxineHigh144 (6 days)99.02.9

Table 3: Long-Term Stability of Sulfadoxine in Human Plasma at -70°C [1]

AnalyteConcentration LevelDuration (days)% Remaining (Mean)CV (%)
SulfadoxineLow96098.74.3
SulfadoxineHigh96097.44.0

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability in Human Plasma

This protocol is adapted from a validated method where this compound was used as an internal standard.[1]

G cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep_qc Prepare low and high concentration QC samples in human plasma aliquot Aliquot samples for each freeze-thaw cycle prep_qc->aliquot freeze1 Freeze samples at -70°C for at least 24 hours aliquot->freeze1 thaw1 Thaw unassisted at room temperature freeze1->thaw1 refreeze1 Refreeze at -70°C thaw1->refreeze1 repeat_cycles Repeat for the desired number of cycles (e.g., 4 times) refreeze1->repeat_cycles process_samples Process samples (e.g., protein precipitation) repeat_cycles->process_samples add_is Add this compound internal standard process_samples->add_is analyze Analyze by LC-MS/MS add_is->analyze compare Compare results to freshly prepared control samples analyze->compare

Caption: Workflow for Freeze-Thaw Stability Assessment.

Protocol 2: Assessment of Bench-Top Stability in Human Plasma

This protocol outlines the procedure to evaluate the stability of this compound at room temperature.[1]

G cluster_prep Sample Preparation cluster_storage Room Temperature Storage cluster_analysis Analysis prep_qc Prepare low and high concentration QC samples in human plasma store_rt Store QC samples on the bench-top (22 ± 3°C) for the desired duration (e.g., 6 days) prep_qc->store_rt process_samples At specified time points, process samples store_rt->process_samples add_is Add this compound internal standard process_samples->add_is analyze Analyze by LC-MS/MS add_is->analyze compare Compare results to freshly prepared control samples analyze->compare

Caption: Workflow for Bench-Top Stability Assessment.

Logical Relationships

Troubleshooting Decision Tree for Inconsistent Internal Standard Signal

G start Inconsistent this compound Signal check_prep Review Sample Preparation Protocol start->check_prep is_prep_ok Was preparation consistent? check_prep->is_prep_ok check_storage Examine Sample Storage and Handling is_prep_ok->check_storage Yes retrain_analyst Retrain on Sample Preparation is_prep_ok->retrain_analyst No is_storage_ok Were validated conditions met? check_storage->is_storage_ok check_solutions Verify IS Stock/Working Solutions is_storage_ok->check_solutions Yes revalidate_storage Re-evaluate Stability Under Specific Conditions is_storage_ok->revalidate_storage No is_solution_ok Are solutions within expiry and stored correctly? check_solutions->is_solution_ok reprepare_solutions Prepare Fresh IS Solutions is_solution_ok->reprepare_solutions No end_unresolved Consult Instrument Specialist is_solution_ok->end_unresolved Yes end_ok Issue Resolved reprepare_solutions->end_ok revalidate_storage->end_ok retrain_analyst->end_ok

Caption: Decision Tree for Troubleshooting IS Signal Variability.

References

improving recovery of Sulfadoxine-d4 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for solid-phase extraction (SPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of analytes, with a specific focus on Sulfadoxine-d4.

Troubleshooting Guide: Low Recovery of this compound

Low or inconsistent recovery of this compound during solid-phase extraction is a common issue that can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to identifying and resolving the root causes of poor recovery.

Step 1: Diagnose the Problem by Fraction Collection

To pinpoint the step where the loss of this compound is occurring, collect and analyze the fractions from each stage of the SPE procedure: the load, wash, and elution steps.

Fraction Analysis Result Potential Cause Recommended Action
Analyte in Load Fraction Inadequate retention of this compound on the SPE sorbent.- Verify correct sorbent selection (e.g., C18 for reversed-phase).- Ensure proper conditioning and equilibration of the cartridge.- Adjust sample pH to ensure the analyte is in a neutral, retainable form.- Decrease the flow rate during sample loading.
Analyte in Wash Fraction The wash solvent is too strong, prematurely eluting this compound.- Decrease the organic solvent percentage in the wash solution.- Optimize the pH of the wash solvent to maintain analyte retention.
No Analyte in Any Fraction Strong, irreversible binding of this compound to the sorbent.- Increase the strength of the elution solvent.- Optimize the pH of the elution solvent to facilitate analyte release.- Consider a different SPE sorbent with weaker retention characteristics.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound during SPE.

SPE_Troubleshooting start Low Recovery of This compound fraction_analysis Analyze Load, Wash, & Elution Fractions start->fraction_analysis in_load Analyte in Load? fraction_analysis->in_load in_wash Analyte in Wash? in_load->in_wash No optimize_retention Optimize Retention: - Check Sorbent Type - Adjust Sample pH - Decrease Load Flow Rate in_load->optimize_retention Yes not_eluted Analyte Not Eluted? in_wash->not_eluted No optimize_wash Optimize Wash Step: - Decrease Solvent Strength - Adjust Wash pH in_wash->optimize_wash Yes optimize_elution Optimize Elution: - Increase Elution Solvent Strength - Adjust Elution pH - Consider a Weaker Sorbent not_eluted->optimize_elution Yes end Improved Recovery optimize_retention->end optimize_wash->end optimize_elution->end

Caption: A flowchart for troubleshooting low analyte recovery in SPE.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low recovery of this compound?

A1: The most frequent issue is sub-optimal pH during the sample loading or elution steps.[1] Sulfadoxine is an ionizable compound, and its retention on reversed-phase sorbents is highly dependent on pH.[2]

Q2: How does flow rate affect the recovery of this compound?

A2: A high flow rate during sample loading can prevent sufficient interaction between this compound and the sorbent, leading to breakthrough and low recovery.[3] Conversely, a very slow flow rate during elution may lead to band broadening and require larger elution volumes.

Q3: Can the sample matrix impact the recovery of this compound?

A3: Yes, complex biological matrices like plasma can contain proteins that bind to this compound, preventing its retention on the SPE column.[4] Sample pre-treatment to precipitate proteins is often necessary.

Q4: What should I do if my recovery is inconsistent between samples?

A4: Inconsistent recovery can be due to variability in sample pre-treatment, inconsistent flow rates, or allowing the SPE cartridge to dry out between steps. Ensure standardized procedures and proper conditioning of the sorbent.

Q5: Are there alternative SPE sorbents I can use for this compound?

A5: While C18 is a common choice, other options include polymeric reversed-phase sorbents, which can offer different selectivity and may be more robust to drying.

Quantitative Data Summary

The following table summarizes recovery data for sulfadoxine and other sulfonamides under various SPE conditions, which can serve as a benchmark for your experiments.

AnalyteSPE SorbentElution SolventMatrixAverage Recovery (%)
Sulfadoxine C18Not SpecifiedPlasma91.2%[5]
N-acetyl-sulfadoxine C18Not SpecifiedPlasma92.4%[5]
Sulfadiazine Diatomaceous EarthAcetoneBlood>87.5%[6][7]
Sulfamerazine Diatomaceous EarthAcetoneBlood>87.5%[6][7]
Sulfamethazine Diatomaceous EarthAcetoneBlood>87.5%[6][7]
17 Sulfonamides Poly-Sery HLBMethanol-acetone (1:1)Water79-118%[2]

Experimental Protocol: SPE of this compound from Plasma

This protocol provides a general methodology for the solid-phase extraction of this compound from a plasma matrix. Optimization may be required for specific applications.

1. Sample Pre-treatment

  • To 1 mL of plasma, add the internal standard (this compound).

  • Add 2 mL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex for 1 minute to mix thoroughly.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant with an aqueous buffer to adjust the pH and reduce the organic solvent concentration before loading onto the SPE cartridge.

2. SPE Cartridge Conditioning

  • Condition a C18 SPE cartridge by passing 3 mL of methanol through it.

  • Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading

  • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

4. Washing

  • Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove any unretained interferences.

5. Elution

  • Elute the this compound from the cartridge using a small volume (e.g., 2 x 1 mL) of a strong solvent (e.g., methanol or acetonitrile).

  • Collect the eluate for subsequent analysis.

Experimental Workflow Diagram

SPE_Protocol start Start: Plasma Sample with this compound pretreatment 1. Sample Pre-treatment: - Protein Precipitation - Centrifugation - Dilution start->pretreatment conditioning 2. SPE Cartridge Conditioning: - Methanol - Deionized Water pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing: - 5% Methanol in Water loading->washing elution 5. Elution: - Methanol/Acetonitrile washing->elution analysis Analysis (e.g., LC-MS/MS) elution->analysis

Caption: A step-by-step workflow for SPE of this compound.

References

Technical Support Center: Managing In-Source Fragmentation of Sulfadoxine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in-source fragmentation of Sulfadoxine-d4 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, such as this compound, in the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2][3] This phenomenon can lead to an underestimation of the parent ion and an overestimation of fragment ions, compromising the accuracy and precision of quantitative analyses. For deuterated internal standards like this compound, ISF can lead to inaccurate quantification of the target analyte, Sulfadoxine.

Q2: What are the primary causes of in-source fragmentation of this compound?

A2: The primary causes of in-source fragmentation are excessive energy transfer to the ions in the ion source.[1] Key instrumental parameters that contribute to this include:

  • High Cone Voltage (or Fragmentor/Declustering Potential): This voltage, applied between the sampling cone and the skimmer, can accelerate ions and cause them to collide with residual gas molecules, leading to fragmentation.[1][4][5]

  • Elevated Ion Source Temperature: Higher temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[1]

  • Dirty Ion Source: Contaminants in the ion source can lead to unstable ionization and increased fragmentation.[6]

  • Mobile Phase Composition: The use of certain mobile phase additives or a high percentage of organic solvent can sometimes influence ionization efficiency and fragmentation.[6]

Q3: How can I identify if in-source fragmentation of this compound is occurring in my experiment?

A3: You can suspect in-source fragmentation if you observe the following:

  • A significant peak at the m/z of a known fragment ion of this compound in the full scan mass spectrum, even without applying collision energy in the collision cell. The primary fragment of Sulfadoxine involves the cleavage of the sulfonamide bond.[7][8] For this compound (precursor ion m/z 315), a common fragment is observed at m/z 249.[9][10]

  • A decrease in the abundance of the precursor ion (m/z 315 for this compound) and a corresponding increase in the fragment ion abundance as the cone voltage or source temperature is increased.

  • Poor reproducibility of the internal standard signal across a batch of samples.

Troubleshooting Guides

Issue 1: High Abundance of Fragment Ion (m/z 249) in the this compound Channel

This guide provides a systematic approach to reducing the in-source fragmentation of this compound.

Step 1: Optimization of Cone Voltage (Fragmentor/Declustering Potential)

The cone voltage is a critical parameter influencing ISF.[1][4][5] A systematic evaluation is necessary to find the optimal value that maximizes the precursor ion signal while minimizing fragmentation.

Experimental Protocol: Cone Voltage Optimization

  • Prepare a standard solution of this compound at a concentration typical for your analytical runs.

  • Infuse the solution directly into the mass spectrometer or make repeated injections via the LC system.

  • Set the mass spectrometer to monitor the precursor ion of this compound (m/z 315) and its primary fragment ion (m/z 249).

  • Begin with a low cone voltage (e.g., 10 V) and incrementally increase it (e.g., in steps of 5-10 V) up to a higher value (e.g., 60 V).

  • Record the ion intensities for both the precursor and fragment ions at each voltage setting.

  • Plot the intensities of the precursor and fragment ions as a function of the cone voltage to determine the optimal setting that provides the highest precursor ion intensity with the lowest fragment ion intensity.

Data Presentation: Effect of Cone Voltage on this compound Fragmentation

Cone Voltage (V)Precursor Ion (m/z 315) Intensity (Counts)Fragment Ion (m/z 249) Intensity (Counts)Fragmentation Ratio (%) (Fragment / (Precursor + Fragment))
10500,00010,0001.96
20850,00025,0002.86
301,200,00050,0004.00
40900,000150,00014.29
50600,000300,00033.33
60350,000450,00056.25

Note: The values in this table are for illustrative purposes and will vary depending on the instrument and specific experimental conditions.

Logical Workflow for Cone Voltage Optimization

G cluster_0 Cone Voltage Optimization Workflow Start Start: Prepare this compound Standard SetLowV Set Initial Low Cone Voltage (e.g., 10V) Start->SetLowV AcquireData Acquire MS Data for Precursor (m/z 315) and Fragment (m/z 249) SetLowV->AcquireData CheckMaxV Is Max Voltage Reached? AcquireData->CheckMaxV IncreaseV Incrementally Increase Cone Voltage IncreaseV->AcquireData CheckMaxV->IncreaseV No PlotData Plot Ion Intensities vs. Cone Voltage CheckMaxV->PlotData Yes DetermineOptimal Determine Optimal Voltage (Max Precursor, Min Fragment) PlotData->DetermineOptimal End End: Apply Optimal Voltage to Method DetermineOptimal->End G cluster_workflow Analyte Path and Fragmentation ESI_Needle ESI Needle (Analyte in Solution) Droplet Charged Droplets ESI_Needle->Droplet Desolvation Desolvation (Solvent Evaporation) Droplet->Desolvation Gas_Phase_Ion Gas Phase Ion (this compound, m/z 315) Desolvation->Gas_Phase_Ion Cone Sampling Cone (Cone Voltage Applied) Gas_Phase_Ion->Cone ISF In-Source Fragmentation (Collision with Gas) Cone->ISF High Energy Mass_Analyzer To Mass Analyzer Cone->Mass_Analyzer Optimal Energy Fragment_Ion Fragment Ion (m/z 249) ISF->Fragment_Ion Fragment_Ion->Mass_Analyzer

References

Validation & Comparative

A Researcher's Guide to Bioanalytical Method Validation: The Deuterated Internal Standard Advantage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of deuterated internal standards against other alternatives, supported by experimental data, to aid in the development of robust and reliable bioanalytical methods.

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard (d-IS), is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] Its ability to mimic the analyte of interest throughout sample preparation and analysis provides superior compensation for variability, leading to more accurate and precise results. This guide will delve into the performance of deuterated internal standards in comparison to analog internal standards (a compound structurally similar to the analyte) and other SIL-IS, offering a clear perspective on their advantages and limitations.

Performance Comparison: Deuterated vs. Analog Internal Standards

The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte. This ensures it experiences similar extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer.[1] The result is a more reliable normalization of the analyte's signal, leading to improved data quality.

Below is a summary of quantitative data from various studies comparing the performance of deuterated or other stable isotope-labeled internal standards with analog internal standards across key validation parameters.

AnalyteInternal Standard TypeValidation ParameterPerformance DataReference
Sirolimus Deuterated (d3-Sirolimus)Interpatient Assay Imprecision (CV%)2.7% - 5.7%[2]
Analog (Desmethoxyrapamycin)7.6% - 9.7%[2]
Kahalalide F Stable Isotope Labeled (SIL)Precision (Variance)Significantly lower (p=0.02)[3]
Analog (Butyric acid analogue)-[3]
Stable Isotope Labeled (SIL)Accuracy (Mean Bias)100.3%[3]
Analog (Butyric acid analogue)96.8%[3]
Everolimus Deuterated (d4-Everolimus)Method Comparison (Slope)0.95[4]
Analog (32-Desmethoxyrapamycin)0.83[4]

Experimental Protocols for Key Validation Experiments

Detailed and rigorous experimental protocols are the bedrock of a successful bioanalytical method validation. Below are methodologies for assessing key parameters when using a deuterated internal standard.

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine) from individual donors.

  • Prepare a blank sample from each source.

  • Prepare a sample from each blank source spiked with the deuterated internal standard at its working concentration.

  • Prepare a sample from each blank source spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze the samples using the developed LC-MS/MS method.

  • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the deuterated internal standard should be ≤ 5% of its response in the LLOQ sample.[5]

Matrix Effect

Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and the deuterated internal standard.

Protocol:

  • Obtain at least six different sources of the blank biological matrix.

  • Prepare three sets of samples:

    • Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).

    • Set B: Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.

    • Set C: Blank matrix is spiked with the analyte and deuterated internal standard and then extracted.

  • Analyze all three sets of samples at low and high concentrations (e.g., LQC and HQC).

  • Calculate the Matrix Factor (MF) for the analyte and internal standard: MF = (Peak Area in Set B) / (Peak Area in Set A).

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard).

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the different matrix sources should be ≤ 15%.[6][7]

Recovery

Objective: To determine the extraction efficiency of the analytical method for the analyte and the deuterated internal standard.

Protocol:

  • Prepare two sets of samples at three concentration levels (low, medium, and high):

    • Set 1: Blank matrix is spiked with the analyte and deuterated internal standard and then extracted.

    • Set 2: Blank matrix is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard.

  • Analyze both sets of samples.

  • Calculate the recovery for the analyte and internal standard at each concentration level: Recovery (%) = [(Peak Area in Set 1) / (Peak Area in Set 2)] x 100.

  • Acceptance Criteria: While a specific acceptance criterion for recovery is not mandated by all regulatory bodies, it should be consistent and reproducible across the concentration range.[8]

Visualizing Bioanalytical Workflows and Decisions

To further clarify the processes involved in bioanalytical method validation and the selection of an internal standard, the following diagrams have been generated using Graphviz.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Analyte_Characterization Analyte & IS Characterization Sample_Preparation Sample Preparation Optimization Analyte_Characterization->Sample_Preparation LCMS_Optimization LC-MS/MS Optimization Sample_Preparation->LCMS_Optimization Selectivity Selectivity LCMS_Optimization->Selectivity Matrix_Effect Matrix Effect Selectivity->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability Recovery->Stability Accuracy_Precision Accuracy & Precision Stability->Accuracy_Precision Calibration_Curve Calibration Curve Accuracy_Precision->Calibration_Curve QC_Samples QC Sample Analysis Calibration_Curve->QC_Samples Study_Samples Study Sample Analysis QC_Samples->Study_Samples Data_Reporting Data Reporting Study_Samples->Data_Reporting

Bioanalytical Method Validation Workflow

Matrix_Effect_Assessment Start Start: Assess Matrix Effect Prep_Sets Prepare 3 Sets of Samples: - Set A: Neat Solution - Set B: Post-extraction Spike - Set C: Pre-extraction Spike Start->Prep_Sets Analyze Analyze all Sets by LC-MS/MS Prep_Sets->Analyze Calc_MF Calculate Matrix Factor (MF) MF = Area(Set B) / Area(Set A) Analyze->Calc_MF Calc_IS_MF Calculate IS-Normalized MF IS-Norm MF = MF(Analyte) / MF(IS) Calc_MF->Calc_IS_MF Evaluate_CV Evaluate CV of IS-Normalized MF across ≥ 6 matrix lots Calc_IS_MF->Evaluate_CV Decision Is CV ≤ 15%? Evaluate_CV->Decision Pass Validation Passed Decision->Pass Yes Fail Validation Failed: Re-evaluate Method Decision->Fail No

References

The Analytical Edge: A Comparative Guide to Sulfadoxine-d4 and Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of an analytical method's robustness and reliability. This guide provides an objective comparison between the deuterated internal standard, Sulfadoxine-d4, and non-deuterated alternatives for the bioanalysis of Sulfadoxine, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. Its key advantage lies in its near-identical physicochemical properties to the analyte, Sulfadoxine. This structural similarity ensures that both compounds co-elute chromatographically and experience similar ionization effects and extraction recoveries, thereby effectively compensating for matrix effects and other sources of analytical variability.

Non-deuterated internal standards, often structural analogs of the analyte, present a more readily available and cost-effective alternative. However, their differing chemical structures can lead to variations in chromatographic retention, extraction efficiency, and ionization response compared to the analyte. These differences can compromise the accuracy and precision of the quantification, particularly in complex biological matrices.

Performance Data at a Glance: this compound vs. Non-Deuterated Internal Standards

The following tables summarize key performance metrics from validated analytical methods for Sulfadoxine, employing either this compound or a non-deuterated internal standard.

Performance Metric Method with this compound (UHPLC-MS/MS) [1][2]Method with Non-Deuterated IS (Diclofenac, HPLC-UV) [3]Method with Non-Deuterated IS (Sulisoxazole, HPLC-UV) [4]
Analyte SulfadoxineSulfadoxineSulfadoxine
Internal Standard This compoundDiclofenacSulisoxazole
Matrix Human PlasmaPharmaceutical FormulationWhole Blood
Recovery (%) 94.3 ± 3.297.06 ± 2.23 (for Sulfadoxine)82-85
Precision (RSD%) Intra-day: 1.9 - 5.4, Inter-day: 4.5 - 7.2Not specified for recoveryNot specified for recovery
Linearity (r²) 0.99930.9976>0.99
Lower Limit of Quantification (LLOQ) 1 µg/mL31.25 µg/mLNot specified

Experimental Protocols: A Detailed Look

Method 1: Quantification of Sulfadoxine in Human Plasma using this compound Internal Standard by UHPLC-MS/MS[1][2]

This method outlines a sensitive and robust approach for the determination of Sulfadoxine in small-volume human plasma samples.

Sample Preparation:

  • To 5 µL of human plasma, add 20 µL of the internal standard working solution (this compound in acetonitrile/water).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Inject the supernatant into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions:

  • UHPLC System: Waters ACQUITY UPLC I-Class

  • Column: ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.8 mL/min

  • Mass Spectrometer: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Sulfadoxine: m/z 311 → 245

    • This compound: m/z 315 → 249

Method 2: Quantification of Sulfadoxine in Pharmaceutical Formulation using Diclofenac Internal Standard by HPLC-UV[3]

This method describes the quantification of Sulfadoxine in a tablet dosage form.

Sample Preparation:

  • Prepare a stock solution of the crushed tablet powder in the mobile phase.

  • Add a fixed concentration of the internal standard, Diclofenac.

  • Filter the solution prior to injection into the HPLC system.

HPLC-UV Conditions:

  • HPLC System: Perkin Elmer Flexer liquid chromatograph

  • Column: Waters µBondapak C18 (3.9 x 300 mm, 3.6 µm)

  • Mobile Phase: Acetonitrile : Phosphate buffer (75:25 v/v), pH 2.5

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the bioanalysis of Sulfadoxine using an internal standard.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Protein Precipitation or LLE Add_IS->Extraction Centrifugation Centrifugation/ Separation Extraction->Centrifugation Injection LC Injection Centrifugation->Injection Separation Chromatographic Separation Injection->Separation Detection MS or UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification Ratio->Quantification Internal Standard Comparison IS_Choice Internal Standard Choice Deuterated This compound (Stable Isotope Labeled) IS_Choice->Deuterated NonDeuterated Non-Deuterated Analog (e.g., Diclofenac, Sulisoxazole) IS_Choice->NonDeuterated Adv_D Advantages Deuterated->Adv_D Disadv_D Disadvantages Deuterated->Disadv_D Adv_ND Advantages NonDeuterated->Adv_ND Disadv_ND Disadvantages NonDeuterated->Disadv_ND Adv_D_List High Accuracy & Precision Effective Matrix Effect Compensation Co-elution with Analyte Adv_D->Adv_D_List Disadv_D_List Higher Cost Potential for Isotopic Crosstalk Disadv_D->Disadv_D_List Adv_ND_List Lower Cost Readily Available Adv_ND->Adv_ND_List Disadv_ND_List Differential Extraction Recovery Different Ionization Efficiency Potential for Chromatographic Separation from Analyte Disadv_ND->Disadv_ND_List

References

Comparative Guide to Linearity and Range Determination for Sulfadoxine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methodologies for the determination of Sulfadoxine, with a focus on linearity and range. It includes experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications. The use of Sulfadoxine-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods is a key aspect of this comparison.

Data Summary

The following table summarizes the performance characteristics of various analytical methods used for the quantification of Sulfadoxine.

Analytical MethodAnalyteInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)Reference
UHPLC-MS/MS SulfadoxineThis compoundHuman Plasma1 - 200 µg/mL0.9993 ± 0.00011 µg/mL[1]
LC-MS Sulfadoxine-Pharmaceutical Formulation50 - 300 ng/mL0.99992.73 ng/mL[2]
RP-HPLC SulfadoxineDiclofenacTablet Dosage Form31.25 - 500 µg/mL0.99760.8025 µg/mL[3]
RP-HPLC Sulfadoxine-Pharmaceutical Formulation10 - 50 µg/mLNot Specified0.043 µg/mL[4]
Spectrophotometry Sulfadoxine-Pharmaceutical Formulation0.25 - 60 µg/mL0.9996Not Specified[5]
Cloud Point Extraction Sulfadoxine-Aqueous Solution0.25 - 6 µg/mL0.9998Not Specified[5]
Flow Injection Analysis Sulfadoxine-Pharmaceutical Formulation1 - 150 µg/mL0.9997Not Specified[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

UHPLC-MS/MS for Sulfadoxine in Human Plasma

This method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry for the sensitive and specific quantification of Sulfadoxine in a biological matrix, employing this compound as an internal standard.[1]

a. Sample Preparation:

  • 5 µL of human plasma is subjected to protein precipitation with acetonitrile.

  • The deuterated internal standard, this compound, is added to the sample.

b. Chromatographic Conditions:

  • Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 μm).[1]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[1]

  • Flow Rate: 0.8 mL/min.[1]

c. Mass Spectrometry Detection:

  • Ion Source: Electrospray Ionization (ESI+).[1]

  • Mode: Multiple Reaction Monitoring (MRM).[1]

  • Transitions:

    • Sulfadoxine: m/z 311→245[1]

    • This compound: m/z 315→249[1]

d. Linearity and Range Determination:

  • Calibration standards are prepared by spiking blank plasma with known concentrations of Sulfadoxine.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • The linear range is established from 1 to 200 µg/mL.[1]

  • A simple linear regression with a weighting of 1/x is used to evaluate the linearity.[1]

RP-HPLC for Sulfadoxine in Pharmaceutical Tablets

This method employs Reverse-Phase High-Performance Liquid Chromatography with UV detection for the quantification of Sulfadoxine in tablet dosage forms.

a. Sample Preparation:

  • Twenty tablets are weighed and powdered.

  • A portion of the powder is dissolved in the mobile phase.

b. Chromatographic Conditions:

  • Column: Waters μBondapak C18 (39 × 300 mm, 3.6 µm).[3]

  • Mobile Phase: Acetonitrile and phosphate buffer (75:25 v/v) at pH 2.5.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 230 nm.[3]

c. Linearity and Range Determination:

  • Standard solutions of Sulfadoxine are prepared at different concentrations.

  • The linearity is assessed over a range of 31.25 to 500 µg/mL.[3]

  • The correlation coefficient is determined from the calibration curve.[3]

Spectrophotometric Determination of Sulfadoxine

This is a colorimetric method suitable for the estimation of Sulfadoxine in pharmaceutical formulations.[5]

a. Reaction Principle:

  • The primary amine group of Sulfadoxine is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

  • The diazonium salt is then coupled with 4-methoxyphenol in an alkaline medium to form a stable reddish-orange colored azo dye.[5]

b. Measurement:

  • The absorbance of the resulting solution is measured at a wavelength of maximum absorption (λmax) of 495 nm.[5]

c. Linearity and Range Determination:

  • A series of standard solutions of Sulfadoxine are prepared and subjected to the diazotization and coupling reaction.

  • Beer's law is obeyed in the concentration range of 0.25-60 μg/mL.[5]

  • The correlation coefficient and molar absorptivity are calculated to assess linearity.[5]

Visualizations

Experimental Workflow for Linearity and Range Determination by UHPLC-MS/MS

cluster_prep Sample and Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing and Evaluation prep_start Start prep_plasma Blank Human Plasma prep_start->prep_plasma prep_cal_standards Prepare Calibration Standards (1-200 µg/mL) prep_plasma->prep_cal_standards prep_sulfadoxine Sulfadoxine Stock Solution prep_sulfadoxine->prep_cal_standards prep_d4 This compound (IS) Stock prep_d4->prep_cal_standards prep_qc Prepare QC Samples prep_cal_standards->prep_qc prep_protein Protein Precipitation (Acetonitrile) prep_cal_standards->prep_protein prep_end Prepared Samples for Analysis prep_protein->prep_end analysis_injection Inject Sample prep_end->analysis_injection Transfer Samples analysis_separation Chromatographic Separation analysis_injection->analysis_separation analysis_detection MS/MS Detection (MRM) analysis_separation->analysis_detection analysis_data Acquire Peak Area Data analysis_detection->analysis_data data_ratio Calculate Peak Area Ratio (Analyte/IS) analysis_data->data_ratio Export Data data_curve Construct Calibration Curve data_ratio->data_curve data_regression Perform Linear Regression (1/x weighting) data_curve->data_regression data_linearity Determine Linearity (r²) and Range data_regression->data_linearity data_end Reportable Range Established data_linearity->data_end cluster_criteria Key Decision Criteria cluster_methods Recommended Method start Start: Need to Quantify Sulfadoxine matrix_type Sample Matrix? start->matrix_type sensitivity Required Sensitivity? matrix_type->sensitivity Biological (Plasma, Serum) hplc_uv RP-HPLC-UV matrix_type->hplc_uv Pharmaceutical (Tablets) spectro Spectrophotometry matrix_type->spectro Pharmaceutical (Simple Formulation) uhplc_msms UHPLC-MS/MS sensitivity->uhplc_msms High (ng/mL to µg/mL) sensitivity->hplc_uv Moderate (µg/mL) instrumentation Available Instrumentation? uhplc_msms->instrumentation Requires LC and Mass Spectrometer hplc_uv->instrumentation Requires HPLC with UV Detector spectro->instrumentation Requires Spectrophotometer

References

The Gold Standard: Enhancing Accuracy and Precision in Sulfadoxine Quantification with Sulfadoxine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in bioanalytical assays, the choice of internal standard is paramount. This guide provides a comprehensive comparison of methodologies for the quantification of Sulfadoxine, with a focus on the superior performance achieved using a deuterated internal standard, Sulfadoxine-d4, versus alternative methods.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. This is attributed to its ability to mimic the analyte of interest throughout the analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar ionization behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.

Performance Comparison: With and Without Deuterated Internal Standard

The following table summarizes the performance characteristics of different analytical methods for the quantification of Sulfadoxine. The data clearly demonstrates the enhanced precision and accuracy achieved with the use of this compound as an internal standard.

MethodInternal StandardMatrixAccuracy (%)Precision (%CV)Lower Limit of Quantification (LLOQ)
UHPLC-MS/MS [1][2][3]This compound Human PlasmaWithin ±15%Intra-day: 1.9-5.4%1 µg/mL
Inter-day: 4.5-7.2%
LC-MS [4][5]Not SpecifiedPharmaceutical Formulation99.99% - 100.11%< 0.53%2.73 ng/mL
RP-HPLC [3][6]DiclofenacTablet Dosage Form97.06 ± 2.23%Not Specified0.8025 µg/mL
Spectrophotometry [7]None (External)Pharmaceutical Formulations94.79 - 98.04%2.21 - 3.85% (RSD)0.020 mg/mL

Experimental Workflow for Sulfadoxine Quantification using this compound

The following diagram illustrates a typical experimental workflow for the quantification of Sulfadoxine in human plasma using this compound as an internal standard. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample 5 µL Human Plasma Sample add_is Add this compound Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer injection Inject into UHPLC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Sulfadoxine / this compound) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

References

The Gold Standard: Enhancing Sulfadoxine Analysis with Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the quantitative analysis of the antimalarial drug Sulfadoxine, particularly in complex biological matrices such as plasma, achieving accurate and reproducible results is paramount. While various analytical methods exist, the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard. This guide provides an objective comparison of this advanced methodology against traditional approaches, supported by experimental data, to highlight its distinct advantages in mitigating analytical challenges.

Mitigating the Matrix Effect: The Core Advantage

A significant hurdle in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample (e.g., phospholipids, proteins) interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1][2][3] This can severely compromise the accuracy and precision of the results.[2]

A stable isotope-labeled internal standard, such as Sulfadoxine-d4 (SD-d4), is the ideal tool to counteract these effects.[4] Being chemically identical to Sulfadoxine, the SIL-IS co-elutes and experiences the same ionization suppression or enhancement.[5] By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to more reliable and accurate quantification.[6][7]

Comparative Analysis of Analytical Methods

The choice of analytical method significantly impacts the quality of quantitative data for Sulfadoxine. While older methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and spectrophotometry have been used, they often lack the specificity and sensitivity of modern LC-MS/MS techniques.[4][8][9] The addition of a SIL-IS to an LC-MS/MS workflow further elevates its performance.

ParameterHPLC-UV / SpectrophotometryLC-MS/MS without SIL-ISLC-MS/MS with SIL-IS
Specificity Low; susceptible to interference from other compounds.[4]High; based on mass-to-charge ratio.Very High; ratio to a co-eluting, mass-distinct standard.
Susceptibility to Matrix Effects HighHigh; can lead to inaccurate quantification.[2][3]Low; matrix effects are compensated for by the SIL-IS.[5][6]
Accuracy & Precision Moderate; can be affected by matrix and extraction variability.[8][9]Good, but can be compromised by uncorrected matrix effects.[2]Excellent; improved accuracy and precision due to normalization.[6]
Sample Preparation Often requires complex and extensive cleanup (e.g., liquid-liquid or solid-phase extraction).[4]Can utilize simpler methods like protein precipitation, but may increase matrix effects.[4]Compatible with simple and rapid sample preparation methods like protein precipitation.[4]

Experimental Workflow: LC-MS/MS with SIL-IS

The following diagram illustrates a typical workflow for the quantitative analysis of Sulfadoxine in human plasma using a stable isotope-labeled internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample Collection spike 2. Spiking with this compound (SIL-IS) plasma->spike precipitate 3. Protein Precipitation (e.g., with Acetonitrile) spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant injection 6. Injection into UHPLC System supernatant->injection separation 7. Chromatographic Separation injection->separation ionization 8. Electrospray Ionization (ESI+) separation->ionization detection 9. MRM Detection in Mass Spectrometer ionization->detection integration 10. Peak Area Integration (Analyte & SIL-IS) detection->integration ratio 11. Calculation of Peak Area Ratio integration->ratio calibration 12. Quantification using Calibration Curve ratio->calibration

Workflow for Sulfadoxine analysis using a SIL-IS.

This streamlined process, often employing a simple protein precipitation step, is made robust by the early addition of the SIL-IS, which accounts for variability in sample preparation and analysis.[4]

Experimental Protocol: A Summarized Approach

The following provides a detailed methodology for the analysis of Sulfadoxine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To a small volume of human plasma (e.g., 5 µL), add the stable isotope-labeled internal standard (this compound).[4]

  • Perform protein precipitation by adding a solvent such as acetonitrile.[4]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

    • Employ a suitable column, such as a C18 column (e.g., ACE® Excel SuperC18, 50 × 2.1 mm, 1.7 μm).[4]

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing an additive like formic acid (e.g., 0.1%) to improve ionization.[4]

  • Mass Spectrometry:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode (ESI+).[4]

    • Perform detection using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]

    • Monitor the specific precursor-to-product ion transitions for both Sulfadoxine and its stable isotope-labeled internal standard.[4] For example:

      • Sulfadoxine: m/z 311 → 245[4]

      • This compound (SIL-IS): m/z 315 → 249[4]

3. Data Analysis:

  • Integrate the peak areas of the chromatographic signals for both Sulfadoxine and this compound.

  • Calculate the ratio of the peak area of Sulfadoxine to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of Sulfadoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship: Problem and Solution in Bioanalysis

The use of a SIL-IS directly addresses the core challenges of variability in bioanalytical workflows.

cluster_problem Analytical Challenges cluster_solution SIL-IS Solution matrix Matrix Effects (Ion Suppression/Enhancement) ratio Peak Area Ratio Calculation (Analyte / SIL-IS) matrix->ratio Compensates for extraction Variability in Sample Preparation extraction->ratio Normalizes injection_var Injection Volume Inconsistency injection_var->ratio Corrects for sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) sil_is->ratio result Accurate & Precise Quantification ratio->result

Addressing analytical challenges with a SIL-IS.

Conclusion

For the robust and reliable quantification of Sulfadoxine in biological matrices, the use of a stable isotope-labeled internal standard with LC-MS/MS is unequivocally the superior method. It effectively mitigates the impact of matrix effects and compensates for variations during sample processing, leading to enhanced accuracy, precision, and data integrity. While other methods exist, they do not offer the same level of specificity and reliability, making the SIL-IS approach essential for high-stakes applications such as pharmacokinetic studies and clinical trials.

References

A Comparative Guide to Evaluating Analytical Method Robustness: The Role of Sulfadoxine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of a stable isotope-labeled internal standard, Sulfadoxine-d4, against a structural analog for evaluating the robustness of analytical methods. Robustness, a critical component of method validation, ensures that an analytical procedure remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its reliability during routine use. The choice of internal standard is paramount in achieving a robust method, particularly for quantitative analysis in complex matrices such as plasma or tissue samples.

Superiority of Stable Isotope-Labeled Internal Standards

An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibration standards, and quality controls. Its primary function is to correct for the variability in the analytical procedure, including sample preparation, injection volume, and instrument response.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). In this compound, four hydrogen atoms in the sulfadoxine molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to sulfadoxine but has a different mass, allowing it to be distinguished by a mass spectrometer.

The key advantages of using a SIL internal standard like this compound over a structural analog (a molecule with a similar but not identical chemical structure) include:

  • Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to sulfadoxine, meaning they elute at the same time from the chromatography column. This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.

  • Similar Extraction Recovery: During sample preparation, the analyte and the SIL internal standard exhibit almost identical recovery, minimizing variability introduced during this step.

  • Improved Precision and Accuracy: By compensating for variations in sample preparation and matrix effects more effectively, SIL internal standards lead to methods with higher precision and accuracy.

Comparative Performance Data
Performance ParameterDeuterated Internal Standard (e.g., this compound)Structural Analog Internal Standard
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Accuracy at LLOQ (% Recovery) 98.3% - 108.1%98.3% - 108.1%
Overall Precision (Total Coefficient of Variation) 4.3% - 7.2%4.3% - 7.2%
Slope of Calibration Curve (vs. Reference Method) 0.950.83
Correlation Coefficient (r) > 0.98> 0.98

Data is representative and based on a comparative study of everolimus internal standards.[1]

The closer the slope of the calibration curve is to 1.0 when compared to a reference method, the better the agreement. In this example, the deuterated internal standard provided a slope closer to unity, indicating a more accurate quantification across the concentration range.[1] While both internal standards showed acceptable performance in this particular validation, the SIL standard's behavior is generally more predictable and reliable, especially when unforeseen matrix effects are encountered.

Experimental Protocols

Robustness Testing of a UHPLC-MS/MS Method for Sulfadoxine using this compound

This protocol describes a typical robustness study for the quantification of sulfadoxine in human plasma using this compound as the internal standard. The objective is to assess the method's capacity to remain unaffected by small, deliberate variations in key analytical parameters.

1. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of sulfadoxine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the sulfadoxine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation: To 50 µL of plasma sample (blank, calibration standard, or QC), add 150 µL of the this compound working solution. Vortex mix for 30 seconds to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for analysis.

2. UHPLC-MS/MS System and Conditions (Nominal):

  • UHPLC System: A standard ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient program to achieve good separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • Sulfadoxine: Precursor ion > Product ion (e.g., m/z 311 > 156)

    • This compound: Precursor ion > Product ion (e.g., m/z 315 > 160)

3. Robustness Experimental Design:

A fractional factorial design is often employed to efficiently study the effects of multiple parameters. The following parameters and their variations are typically investigated:

FactorNominal ValueVariation 1 (-)Variation 2 (+)
Column Temperature 40°C38°C42°C
Mobile Phase Flow Rate 0.4 mL/min0.38 mL/min0.42 mL/min
Mobile Phase pH (Aqueous) Formic Acid 0.1%Formic Acid 0.09%Formic Acid 0.11%
Organic Phase Composition AcetonitrileMethanol-

A set of experiments is designed where these parameters are varied simultaneously. For each experimental run, a set of low, medium, and high concentration QC samples are analyzed in triplicate.

4. Data Analysis and Acceptance Criteria:

The peak area ratio of sulfadoxine to this compound is calculated for each injection. The mean concentration, standard deviation, and coefficient of variation (%CV) are determined for each QC level under each experimental condition. The results are compared to the data obtained under the nominal conditions. The method is considered robust if the %CV for the QC samples under all varied conditions is within ±15% of the nominal values.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add this compound (150 µL) plasma->is_addition vortex Vortex Mix is_addition->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Sulfadoxine / this compound) integration->ratio quantification Quantification ratio->quantification

Caption: Experimental workflow for the bioanalysis of sulfadoxine.

metabolic_pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase paba->dhps dihydropteroate Dihydropteroate dihydrofolate Dihydrofolate dihydropteroate->dihydrofolate ... sulfadoxine Sulfadoxine sulfadoxine->dhps Competitive Inhibition dhps->dihydropteroate Incorporation

Caption: Mechanism of action of Sulfadoxine.

References

A Comparative Guide to Inter-Laboratory Sulfadoxine Pharmacokinetic Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of sulfadoxine pharmacokinetic data from various research studies. It is intended for researchers, scientists, and drug development professionals to facilitate the understanding of inter-laboratory variability and to provide a basis for standardizing experimental protocols. The data presented herein is collated from multiple independent studies, offering a broad perspective on the pharmacokinetic profile of sulfadoxine.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of sulfadoxine reported in different studies. These studies encompass diverse populations, including healthy volunteers and pregnant women, reflecting a range of physiological conditions that can influence drug disposition. The variability in these parameters across studies highlights the importance of standardized methodologies in pharmacokinetic research.

Table 1: Pharmacokinetic Parameters of Sulfadoxine in Healthy Adults

ParameterStudy AStudy BStudy C
Cmax (µg/mL) 51 - 169[1]62 - 115[1]73.2[1]
Tmax (h) 2 - 8[1]4 - 5.5[2]~4[2]
AUC₀-∞ (µg·h/mL) 932,000 ± 100,000[1]888,000 ± 78,900[1]Not Reported
t½ (days) 4 - 11[1]5.6 - 10.9[3]8.4[3]
CL/F (L/h) 0.023[3]0.02 - 0.08[3]0.047[3]
Vd/F (L) ~11.5[3]4 - 20[3]Not Reported

Table 2: Pharmacokinetic Parameters of Sulfadoxine in Pregnant Women

ParameterPrepartum (HIV-negative)Postpartum (HIV-negative)Pregnant (Pooled Analysis)
Cmax (µg/mL) Not ReportedNot ReportedNot Reported
Tmax (h) Not ReportedNot ReportedNot Reported
AUC₀-∞ (µg·h/mL) 22,816[4]40,106[4]33% lower than non-pregnant[5]
t½ (h) 148[4]256[4]Not Reported
CL/F Increased 3-fold[6][7][8]Decreased postpartum[6][7][8]Not Reported
Vd/F (L/kg) 0.24[4]Not ReportedNot Reported

Experimental Protocols

The methodologies employed in the cited studies for the quantification of sulfadoxine in biological matrices are crucial for understanding the potential sources of inter-laboratory variability. The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Bioanalytical Method: HPLC-UV

One common method for the determination of sulfadoxine involves reversed-phase HPLC with UV detection.[9]

  • Sample Preparation: Protein precipitation is a typical first step, where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. This is followed by centrifugation to separate the supernatant containing the drug.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used.[9]

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., acidified water with acetic acid) and an organic solvent like acetonitrile is typical.[9] The ratio is optimized to achieve good separation.

    • Flow Rate: A constant flow rate, for instance, 1.2 mL/min, is maintained.[9]

    • Detection: The UV detector is set at a wavelength where sulfadoxine exhibits maximum absorbance, such as 220 nm.[9]

  • Quantification: A calibration curve is constructed by analyzing standard solutions of known sulfadoxine concentrations. The concentration in the study samples is then determined by interpolation from this curve.

Bioanalytical Method: LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity for the quantification of sulfadoxine.[2][10]

  • Sample Preparation: Similar to HPLC-UV, protein precipitation is a common sample preparation technique.

  • Chromatographic Conditions: The HPLC conditions are optimized to achieve good separation of sulfadoxine from endogenous matrix components.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is a common technique used to ionize the analyte.

    • Detection Mode: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity. Specific precursor-to-product ion transitions are monitored for sulfadoxine and an internal standard. For sulfadoxine, a common transition is m/z 311→245.[10]

  • Quantification: An internal standard is added to the samples and calibration standards to correct for matrix effects and variations in instrument response. The ratio of the analyte peak area to the internal standard peak area is used for quantification.

Method Validation

For any bioanalytical method to be considered reliable, it must undergo rigorous validation. Key validation parameters include:[11]

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. This is typically expressed as the coefficient of variation (CV%).

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[11]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

When data from different laboratories are to be compared, cross-validation of the bioanalytical methods is essential to establish inter-laboratory reliability.[11][12]

Visualizations

The following diagrams illustrate the typical workflow for an inter-laboratory comparison of sulfadoxine pharmacokinetic data and a conceptual pharmacokinetic pathway.

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Protocol Standardization cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Comparison P1 Define Study Objectives P2 Develop Standardized Protocol (Dosing, Sampling Times) P1->P2 P3 Select Participating Laboratories P2->P3 P4 Standardize Bioanalytical Method P3->P4 E1 Distribute Standardized Reagents and Quality Control Samples P4->E1 E2 Conduct In-vivo Studies in Parallel E1->E2 E3 Sample Collection and Processing E2->E3 E4 Bioanalysis of Samples at Each Laboratory E3->E4 A1 Data Compilation from All Laboratories E4->A1 A2 Pharmacokinetic Modeling (e.g., Non-compartmental analysis) A1->A2 A3 Statistical Comparison of Pharmacokinetic Parameters A2->A3 A4 Identify Sources of Variability A3->A4

Caption: Workflow for an inter-laboratory comparison of sulfadoxine pharmacokinetics.

Sulfadoxine_Pharmacokinetic_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion OralAdmin Oral Administration of Sulfadoxine Bloodstream Bloodstream OralAdmin->Bloodstream Absorption Tissues Tissues Bloodstream->Tissues Distribution Liver Liver (Metabolism) Bloodstream->Liver Kidneys Kidneys (Excretion) Bloodstream->Kidneys Tissues->Bloodstream Redistribution Metabolites Metabolites Liver->Metabolites Elimination Elimination Kidneys->Elimination

Caption: Conceptual pharmacokinetic pathway of sulfadoxine.

References

The Performance of Deuterated Sulfadoxine (Sulfadoxine-d4) in the Quantification of Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamide residues is paramount for ensuring food safety and therapeutic efficacy. This guide provides a comprehensive comparison of the use of deuterated internal standards, with a focus on Sulfadoxine-d4, against other alternatives in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of sulfonamides.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard in quantitative bioanalysis. This is primarily due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response. However, the practical application and performance of a single deuterated standard for the quantification of a range of structurally related compounds, like other sulfonamides, warrants a detailed examination.

Comparison of Internal Standard Strategies

The choice of an internal standard is a critical step in the development of robust and reliable quantitative LC-MS/MS methods. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns. In the context of multi-residue analysis of sulfonamides, several strategies are employed, each with its own set of advantages and disadvantages.

Internal Standard StrategyDescriptionAdvantagesDisadvantages
Single Deuterated Internal Standard (e.g., this compound) A single stable isotope-labeled sulfonamide is used for the quantification of multiple sulfonamide analytes.- Cost-effective compared to using a deuterated standard for each analyte.- Simplifies sample preparation and data analysis.- May not perfectly compensate for matrix effects for all analytes, especially those with different physicochemical properties.- Potential for chromatographic separation from some analytes, leading to differential ion suppression or enhancement.
Multiple Deuterated Internal Standards A unique stable isotope-labeled internal standard is used for each corresponding sulfonamide analyte.- Provides the most accurate and precise quantification by closely matching the behavior of each analyte.[1] - Effectively corrects for analyte-specific matrix effects and recovery variations.- High cost and potential commercial unavailability of all necessary deuterated standards.- More complex to prepare and manage multiple internal standard solutions.
Structural Analog Internal Standard A non-isotopically labeled compound that is structurally similar to the sulfonamide analytes (e.g., another sulfonamide not present in the sample).- Readily available and less expensive than deuterated standards.- May exhibit different extraction recovery and chromatographic behavior.- Less effective in compensating for matrix effects due to differences in ionization efficiency.

Experimental Data: A Comparative Overview

While specific studies directly comparing this compound for the quantification of a broad range of other sulfonamides are limited, the available literature provides valuable insights into the performance of different internal standard strategies.

One study on the determination of five sulfonamides in meat utilized both a structural analog (sulfapyridine) and an isotope-labeled internal standard (¹³C₆-sulfamethazine) for sulfamethazine. The results, as summarized in the table below, highlight the superior precision achieved with the isotope dilution mass spectrometry (IDMS) method.

Table 1: Comparison of Internal Standard Performance for Sulfamethazine Quantification in Meat

ParameterInternal Standard Method (Sulfapyridine)Isotope Dilution Mass Spectrometry (¹³C₆-SMZ)
Mean Concentration (ng/g) 98.6100.4
Standard Deviation (ng/g) 12.13.8
Relative Standard Deviation (%) 12.33.8

Data adapted from a study on sulfonamide determination in meat.[2]

Another study on the analysis of ten sulfonamides in eggs employed sulfadiazine as a single structural analog internal standard. The method yielded acceptable recoveries, generally ranging from 87% to 116%, demonstrating the viability of this approach when deuterated standards are not feasible. However, the relative standard deviations were higher, ranging from 8.5% to 27.2%, indicating greater variability compared to methods using isotope-labeled standards.[3]

Experimental Protocols

Representative Protocol for Multi-Sulfonamide Analysis using a Single Deuterated Internal Standard

This protocol is a generalized representation based on common practices for the LC-MS/MS analysis of sulfonamides in complex matrices like animal tissues.

1. Sample Preparation:

  • Homogenization: Weigh 2 grams of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the deuterated internal standard solution (e.g., this compound) to the sample.

  • Extraction: Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and ethyl acetate). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[1]

  • Clean-up (Solid-Phase Extraction - SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the sulfonamides with a suitable solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a specific volume of the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject an aliquot of the reconstituted sample onto a C18 analytical column. Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small percentage of formic acid to improve peak shape and ionization.

  • Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each sulfonamide and the deuterated internal standard.

Mandatory Visualizations

Sulfonamide Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its inhibition ultimately halts bacterial growth and replication.[2][4][5][6][7]

Sulfonamide_Pathway cluster_bacterial_cell Bacterial Cell Pteridine_precursor Pteridine Precursor Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) Pteridine_precursor->Dihydropteroate_Synthase + PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid Glutamate Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfonamides Sulfonamides (e.g., Sulfadoxine) Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Caption: Sulfonamides competitively inhibit dihydropteroate synthase, blocking folic acid synthesis in bacteria.

Experimental Workflow for Sulfonamide Quantification

The following diagram outlines the typical workflow for the quantitative analysis of sulfonamides in biological matrices using an internal standard.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Tissue, Milk, Plasma) Homogenization Homogenization Sample_Collection->Homogenization Spiking Spiking with Internal Standard (e.g., this compound) Homogenization->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Cleanup Sample Clean-up (SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General workflow for the quantification of sulfonamides using an internal standard and LC-MS/MS.

References

Safety Operating Guide

Proper Disposal of Sulfadoxine-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Sulfadoxine-d4 is critical for ensuring laboratory safety and environmental protection. As a sulfonamide-containing compound, this compound is classified as a hazardous substance requiring specific handling and disposal protocols. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to minimize health risks and prevent environmental contamination.

Hazard Profile and Safety Precautions

Sulfadoxine is recognized as a hazardous material that can elicit skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][2][3] Furthermore, it poses a significant threat to aquatic ecosystems, exhibiting long-lasting toxic effects.[1] Therefore, stringent safety measures must be observed throughout the handling and disposal process.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves
Eye Protection Safety glasses or goggles
Respiratory Dust respirator
Clothing Protective laboratory coat

Step-by-Step Disposal Procedure

All waste containing this compound must be managed in accordance with local, state, and federal regulations.[1] Under no circumstances should this chemical waste be discharged into sewers or waterways.[1]

  • Waste Segregation and Collection:

    • Collect all solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a separate, compatible hazardous waste container. Ensure the container is properly sealed to prevent leaks.[4]

  • Spill Management:

    • Dry Spills: In the event of a dry spill, carefully clean the area using dry methods such as sweeping or vacuuming to avoid creating airborne dust.[1] Place all collected residue into a sealed plastic bag or another appropriate container for hazardous waste disposal.[1]

    • Wet Spills: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into a designated hazardous waste container. The affected area should then be cleaned with soap and water, with the rinsate also collected as hazardous waste. Prevent any runoff from entering drains.[1]

  • Container Management:

    • All waste containers must be made of a material compatible with this compound and must have a tightly fitting lid to prevent accidental spills or the release of vapors.[4]

    • Label all waste containers clearly with "Hazardous Waste" and the specific chemical name, "this compound."

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal contractor.[3][5] Do not attempt to dispose of this material through regular laboratory trash or drains.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe solid_waste Collect Solid Waste in Labeled Container ppe->solid_waste liquid_waste Collect Liquid Waste in Labeled Container ppe->liquid_waste spill_check Spill Occurred? solid_waste->spill_check liquid_waste->spill_check dry_spill Dry Spill: Use Dry Cleanup Methods spill_check->dry_spill Yes (Dry) wet_spill Wet Spill: Absorb and Collect spill_check->wet_spill Yes (Wet) store Store Waste in Designated Area spill_check->store No collect_spill Place Spill Debris in Hazardous Waste dry_spill->collect_spill wet_spill->collect_spill collect_spill->store dispose Dispose via Approved Waste Contractor store->dispose end End: Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.